Phosphoric acid, ethyl ester
Description
Historical Trajectories in the Study of Ethyl Phosphates
The investigation into the ethyl esters of phosphoric acid dates back to the early 19th century, a period marked by foundational discoveries in organic chemistry. The initial efforts were part of a broader quest to understand the nature of "ethers" and their formation from the reaction of alcohols with acids. ingentaconnect.com
One of the earliest significant contributions was made by French chemist Jean Louis Lassaigne in 1820, who studied the reaction of ethanol (B145695) with phosphoric acid. ingentaconnect.com This work laid the groundwork for future syntheses. In 1833, the French chemist Théophile-Jules Pelouze successfully synthesized what was then termed "phosphovinic acid," now understood to be a form of ethyl phosphoric acid. ingentaconnect.com
A pivotal moment in the history of these compounds came in 1848 when the Swiss chemist Franz Anton Voegeli, working in Berlin, successfully synthesized the first neutral ester of phosphoric acid, triethyl phosphate (B84403) (TEP). ingentaconnect.commdpi.com Voegeli is also credited with the synthesis of diethyl phosphate. ingentaconnect.comingentaconnect.com This achievement occurred before Williamson's influential work on ether synthesis, highlighting the early methods of direct reaction between ethanol and acids. ingentaconnect.comnih.gov
The synthesis of these esters was a significant step in the broader development of organophosphorus chemistry. While Voegeli's creation of triethyl phosphate was a milestone, it was soon followed by the synthesis of tetraethyl pyrophosphate (TEPP) in 1854 by Moschnin and de Clermont, a compound that was later discovered to be the first organophosphate cholinesterase inhibitor. mdpi.com This early work set the stage for the vast and complex field of organophosphorus chemistry that would emerge in the following centuries.
Evolution of Research Paradigms for Phosphoric Acid, Ethyl Esters
The research paradigms for studying phosphoric acid ethyl esters have evolved dramatically, mirroring the technological advancements in analytical chemistry.
In the 19th and early 20th centuries, research was primarily focused on synthesis and basic characterization using classical "wet" chemistry techniques. The identification of these compounds relied on elemental analysis, determination of physical properties like boiling point and density, and simple chemical reactions.
The mid-20th century saw the advent of modern analytical instrumentation, which revolutionized the study of these esters. The development of chromatographic techniques, particularly gas chromatography (GC), provided a powerful tool for separating and quantifying ethyl phosphates and their derivatives. epa.gov Techniques like GC with nitrogen-phosphorus detection (NPD) or flame photometric detection (FPD) became standard for the analysis of organophosphorus compounds. epa.govcdc.gov
The latter half of the 20th century and the 21st century have been characterized by the increasing sophistication of analytical methods. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), has become an invaluable tool for analyzing these compounds, especially in complex matrices. mdpi.comrsc.orgbiochemjournal.com The use of techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) allows for highly sensitive and selective detection at trace levels. rsc.orgbiochemjournal.com
This evolution in analytical capability has shifted the research focus from simple identification to more complex investigations. Current research paradigms include:
Mechanistic Studies: Detailed investigation of reaction mechanisms, such as the high-temperature decomposition pathways of triethyl phosphate. oecd.org
Metabolic and Environmental Fate: Tracing the metabolism of organophosphate pesticides to their dialkyl phosphate metabolites, like diethyl phosphate, in biological systems and the environment. glpbio.comchemicalbook.com
Biochemical Interactions: Studying the interactions of these esters with biological molecules, such as enzymes. biosynth.com
Materials Science: Incorporating ethyl phosphates into advanced materials, like hydrogels and polymers, and characterizing their properties. mdpi.comoup.com
The development of portable and enzyme-free sensors represents the latest frontier in the analysis of these compounds, promising rapid, on-site detection for environmental and safety monitoring. researchgate.netnih.govmdpi.com
Classification and Nomenclature in Academic Research Contexts
The ethyl esters of phosphoric acid are systematically classified based on the number of ethyl groups esterified to a central phosphate core. The parent compound, phosphoric acid (H₃PO₄), is an inorganic acid that can form esters with alcohols. wikipedia.orgebi.ac.uk The current IUPAC nomenclature for this parent compound is simply phosphoric acid, although the term orthophosphoric acid is used to distinguish it from other phosphoric acids like pyrophosphoric acid. wikipedia.orgebi.ac.ukchemeurope.com
The ethyl esters are classified as follows:
Monoethyl Phosphate: This compound has one ethyl group attached to the phosphate core, with two remaining acidic hydroxyl groups. It is classified as a monoalkyl phosphate. Its systematic IUPAC name is ethyl dihydrogen phosphate.
Diethyl Phosphate: With two ethyl groups esterifying the phosphoric acid, this compound has one remaining acidic hydroxyl group. It is classified as a dialkyl phosphate. ontosight.ai The IUPAC name is diethyl hydrogen phosphate. nih.gov
Triethyl Phosphate: This is the triester of ethanol and phosphoric acid, with all three acidic protons of phosphoric acid replaced by ethyl groups. Current time information in Bangalore, IN. It is classified as a trialkyl phosphate. nih.gov The preferred IUPAC name is triethyl phosphate. Current time information in Bangalore, IN.
In biochemical contexts, the nomenclature can be more complex, especially when these phosphate groups are part of larger molecules like nucleotides. qmul.ac.ukpnas.org However, for the simple ethyl esters, the systematic naming convention is straightforward.
Interactive Data Table: Properties of Phosphoric Acid, Ethyl Esters
| Property | Monoethyl Phosphate | Diethyl Phosphate | Triethyl Phosphate |
| IUPAC Name | ethyl dihydrogen phosphate | diethyl hydrogen phosphate nih.gov | triethyl phosphate Current time information in Bangalore, IN. |
| Synonyms | Monoethyl acid phosphate | Diethyl acid phosphate nih.gov | Phosphoric acid, triethyl ester chemeo.com |
| CAS Number | 1623-14-9 | 598-02-7 nih.gov | 78-40-0 chemicalbook.com |
| Molecular Formula | C₂H₇O₄P | C₄H₁₁O₄P ontosight.ai | C₆H₁₅O₄P chemicalbook.com |
| Molecular Weight | 126.05 g/mol echemi.com | 154.10 g/mol nih.gov | 182.15 g/mol chemicalbook.com |
| Melting Point | 42 °C echemi.com | 6 °C biosynth.com | -56 °C chemicalbook.com |
| Boiling Point | 252.4 °C | 203 °C biosynth.com | 215 °C chemicalbook.com |
| Density | ~1.22 g/cm³ ontosight.ai | 1.29 g/cm³ biosynth.com | 1.072 g/mL at 25 °C chemicalbook.com |
| Water Solubility | Miscible echemi.com | - | Miscible Current time information in Bangalore, IN. |
Interdisciplinary Significance of Ethyl Phosphates in Chemical Research
The ethyl esters of phosphoric acid possess a range of chemical and physical properties that make them significant across multiple disciplines of chemical research.
Organic and Industrial Chemistry: Triethyl phosphate (TEP) is a key compound in industrial chemistry. It serves as an industrial catalyst, particularly in the synthesis of acetic anhydride (B1165640). Current time information in Bangalore, IN. It is also widely used as a solvent, for example, for cellulose (B213188) acetate (B1210297). Current time information in Bangalore, IN. Its stability and high boiling point make it a useful solvent in various applications. chemicalbook.com
Polymer Chemistry and Materials Science: TEP is utilized as a polymer resin modifier and a plasticizer, for instance, in unsaturated polyesters. Current time information in Bangalore, IN. It also functions as a flame retardant in materials like polyurethane foams, where it can improve fire resistance. nih.gov The development of polymers like poly(ethyl ethylene (B1197577) phosphate) (PEEP) showcases the use of phosphate ester backbones to create novel biocompatible and degradable materials as alternatives to polyethylene (B3416737) glycol (PEG) in nanomedicines and vaccines. oup.com
Biochemistry and Pharmaceutical Research: Ethyl phosphates serve as important research tools and intermediates in biochemistry. Monoethyl phosphate, for instance, is used in biochemical research and has potential applications in drug development. Diethyl phosphate is a well-known metabolite of many organophosphorus pesticides and is often used as a biomarker for exposure. researchgate.net Research into its biological effects, such as its potential to interfere with endocrine hormones, is an active area of study. researchgate.netnih.govresearchgate.net Furthermore, aminoacyl ethyl phosphates are studied as functional analogs of aminoacyl adenylates, the activated intermediates in ribosomal protein synthesis. ingentaconnect.com
Environmental and Analytical Chemistry: The role of diethyl phosphate as a metabolite of organophosphorus pesticides makes it a compound of significant interest in environmental monitoring. researchgate.net The development of sensitive analytical methods for its detection in environmental and biological samples is a major focus of research to understand pesticide exposure and its consequences. researchgate.netnih.gov
Agrochemical Research: While outside the scope of a detailed discussion on their use as pesticides, it is important to note that the broader class of organophosphates, which includes derivatives of ethyl phosphates, has been extensively researched and used in agrochemicals. drawellanalytical.com This has driven much of the research into their synthesis, analysis, and environmental fate. drawellanalytical.com
Properties
IUPAC Name |
ethanol;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O.H3O4P/c1-2-3;1-5(2,3)4/h3H,2H2,1H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZBJHXXIFFJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37203-76-2 | |
| Record name | Ethyl orthophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37203-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phosphoric acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037203762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, ethyl ester | |
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| Record name | Phosphoric acid, ethyl ester | |
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Synthetic Methodologies for Phosphoric Acid, Ethyl Esters
Classical Esterification Routes and Their Modern Adaptations
Classical methods for preparing ethyl phosphates have been refined over time to improve efficiency and product distribution. These foundational techniques remain relevant in both laboratory and industrial settings.
Direct Esterification Techniques
Direct esterification involves the reaction of phosphoric acid with ethanol (B145695). ontosight.aismolecule.com This is a fundamental and common route for producing ethyl phosphates. smolecule.com The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester linkage. ontosight.aisciencemadness.org The process is analogous to the esterification of carboxylic acids. sciencemadness.org
The reaction can yield a mixture of monoethyl phosphate (B84403), diethyl phosphate, and triethyl phosphate. Controlling the stoichiometry of the reactants and the reaction conditions is crucial for directing the synthesis towards the desired product. For instance, obtaining the dialkyl ester through direct esterification is considered more feasible than the trialkyl ester because the third hydrogen of phosphoric acid is less acidic. sciencemadness.org The removal of water as it forms can drive the equilibrium towards the products. sciencemadness.org
Modern adaptations of this method focus on improving yields and selectivity. One approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to promote the esterification of P(O)OH compounds with alcohols. researchgate.net This method offers high efficiency and good functional-group tolerance. researchgate.net
Transesterification Processes
Transesterification offers an alternative pathway to ethyl phosphates, involving the exchange of an alkyl group from an existing phosphate ester with an ethyl group from ethanol. This method is particularly useful for synthesizing mixed unsymmetrical phosphate triesters. acs.org
A notable example is the selective transesterification of tris(2,2,2-trifluoroethyl) phosphate. acs.orgorganic-chemistry.org In this process, the 2,2,2-trifluoroethoxy groups are sequentially substituted by other alcohols in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or lithium alkoxides. acs.orgorganic-chemistry.org This allows for the controlled synthesis of complex phosphate esters. acs.org Microwave-assisted transesterification has also been shown to be effective for preparing various 1-alkoxy-3-methylphospholane 1-oxides from their corresponding methyl or ethyl esters. organic-chemistry.org
Anhydride-Based Synthetic Strategies
The use of phosphoric acid anhydrides, such as phosphorus pentoxide (P₂O₅), provides a highly reactive route for the synthesis of ethyl phosphates. The reaction of phosphorus pentoxide with ethanol can yield triethyl phosphate, among other products. smolecule.com This method can be tailored to produce mixtures of mono- and diesters, which can then be further reacted to obtain the trialkyl ester in a multi-step, one-pot synthesis. researchgate.net
Another anhydride-based approach utilizes propanephosphonic acid anhydride (B1165640) (T3P®). T3P® is a versatile coupling and dehydrating agent that facilitates a wide range of reactions, including esterifications. core.ac.uk Its high reactivity stems from the strained six-membered cyclic anhydride structure. core.ac.uk
Novel Catalytic Approaches in Ethyl Phosphate Synthesis
Recent advancements in catalysis have led to the development of more efficient and sustainable methods for synthesizing ethyl phosphates. These approaches are broadly categorized into homogeneous and heterogeneous catalysis.
Homogeneous Catalysis in Ester Formation
Homogeneous catalysis involves catalysts that are in the same phase as the reactants, typically in a liquid solution. In the context of ethyl phosphate synthesis, this can include metal-organic complexes and organocatalysts. For example, chiral nucleophilic catalysts have been used to synthesize enantioenriched phosphorus centers, which are valuable as phosphate mimics for prodrugs and chemical biology probes. mdpi.com
The carbonylation of methanol (B129727) to acetic acid, a well-established industrial process, has seen improvements through the use of phosphorus-based ligands like triethyl phosphine (B1218219) and triphenyl phosphine with rhodium catalysts. ijcce.ac.ir While not a direct synthesis of ethyl phosphate, this demonstrates the role of phosphorus-containing ligands in enhancing homogeneous catalytic processes. ijcce.ac.ir Similarly, zinc phosphates have been used to create supports for chiral Mn(III) salen catalysts used in asymmetric epoxidation, showcasing the versatility of phosphate materials in catalysis. researchgate.net
Heterogeneous Catalysis for Sustainable Production
Heterogeneous catalysts exist in a different phase from the reactants and are favored for their ease of separation and potential for reuse, contributing to more sustainable chemical processes. mdpi.com Porous metal phosphates, such as magnesium aluminum phosphate (MALPO), have shown promise as efficient heterogeneous catalysts for reactions like the Knoevenagel condensation due to their unique surface properties. mdpi.com
In the realm of biomass conversion, solid acid catalysts like zeolites, niobic acid, and zirconium phosphates have been employed for the dehydration of sugars. rsc.org Vanadyl phosphate (VOPO₄) nanosheets have demonstrated high activity and stability in the vapor-phase aerobic oxidation of ethyl lactate (B86563) to ethyl pyruvate (B1213749). acs.orgnih.gov These catalysts, synthesized via a "self-exfoliated" method using phytic acid, expose abundant active sites and show superior selectivity compared to other vanadyl phosphates. acs.orgnih.gov The stability of these β-VOPO₄ nanosheets, maintaining high conversion and selectivity for extended periods, highlights their potential for industrial applications. acs.orgnih.gov
Interactive Data Table: Comparison of Synthetic Methodologies
| Methodology | Reactants | Catalyst/Reagent | Key Features | Primary Products |
| Direct Esterification | Phosphoric acid, Ethanol | Sulfuric acid ontosight.aisciencemadness.org | Common, foundational method. smolecule.com | Mixture of mono-, di-, and triethyl phosphates. sciencemadness.org |
| DCC-Assisted Esterification | P(O)OH compounds, Alcohols | Dicyclohexylcarbodiimide (DCC) researchgate.net | High efficiency, good functional group tolerance. researchgate.net | Phosphinic and phosphoric acid esters. researchgate.net |
| Transesterification | Phosphate ester, Ethanol | DBU, Lithium alkoxides acs.orgorganic-chemistry.org | Synthesis of mixed unsymmetrical esters. acs.org | Mixed phosphate triesters. acs.org |
| Anhydride-Based (P₂O₅) | Phosphorus pentoxide, Ethanol | None | Highly reactive, can be a multi-step, one-pot synthesis. researchgate.net | Triethyl phosphate and other esters. smolecule.comresearchgate.net |
| Homogeneous Catalysis | H-phosphinates, Alcohols | Chiral nucleophilic catalysts mdpi.com | Produces enantioenriched products. mdpi.com | Chiral phosphonates. mdpi.com |
| Heterogeneous Catalysis | Ethyl lactate, Air | Vanadyl phosphate (VOPO₄) nanosheets acs.orgnih.gov | Sustainable, easy catalyst separation, high stability. mdpi.comacs.orgnih.gov | Ethyl pyruvate (via oxidation). acs.orgnih.gov |
Enzyme-Mediated Synthesis of Ethyl Phosphates
The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions, aligning with the principles of green chemistry. umich.edu Lipases, in particular, have demonstrated significant utility in the synthesis of ethyl phosphate-containing polymers and esters.
Enzymatic ring-opening polymerization (ROP) is a key method for producing poly(ethyl phosphate)s. Lipases such as Porcine Pancreas Lipase (B570770) (PPL) and Candida rugosa Lipase (CL) have been successfully employed to catalyze the ROP of cyclic phosphate monomers like ethylene (B1197577) ethyl phosphate (EEP). researchgate.net These reactions are typically performed in bulk (without a solvent) at elevated temperatures. researchgate.net For instance, the copolymerization of EEP with trimethylene carbonate (TMC) using PPL or CL at 100°C yields random copolymers with molecular weights ranging from 3,200 to 10,200 g/mol . researchgate.net The concentration of the lipase catalyst and the polymerization time are critical factors that influence the reaction rate and the molecular weight of the resulting polymer. researchgate.netnih.gov
Another enzymatic approach is transesterification, where an existing ester is transformed into another. Lipase-catalyzed transesterification has been used to produce flavor esters like ethyl butyrate (B1204436). nih.gov In one study, immobilized Candida antarctica lipase-A was used for the synthesis of ethyl butyrate from ethyl alcohol and butyric acid. tandfonline.com The process was optimized using response surface methodology, and the addition of a hygroscopic salt (Na₂HPO₄) was found to significantly increase the conversion to over 90% by adsorbing the water produced during the reaction. tandfonline.com
The table below summarizes the findings from various studies on the enzyme-mediated synthesis of ethyl phosphate-related compounds.
| Enzyme | Substrate(s) | Reaction Type | Conditions | Product | Key Findings |
| Porcine Pancreas Lipase (PPL), Candida rugosa Lipase (CL) | Trimethylene carbonate (TMC), Ethylene ethyl phosphate (EEP) | Ring-Opening Copolymerization | Bulk, 100°C | P(TMC-co-EEP) copolymer | Random copolymers with molecular weights of 3,200-10,200 g/mol were obtained. researchgate.net |
| Porcine Pancreas Lipase (PPL) | Ethylene isopropyl phosphate | Ring-Opening Polymerization | Bulk | Poly(ethylene isopropyl phosphate) | Polymerization rate increased with higher temperature and lipase concentration. researchgate.net |
| Novozym 435 (Candida antarctica lipase B) | Diethyl 2-(benzyloxy)-2-isopropylmalonate | Hydrolysis | Phosphate buffer (pH 7.0)/DMSO, 30°C | Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate | Achieved excellent enantioselectivity (99% ee) and good yield (50%). tandfonline.com |
| Candida antarctica lipase-A (immobilized) | Butyric acid, Ethyl alcohol | Esterification | Shake flasks, 35°C | Ethyl butyrate | Conversion reached 90.3% in the presence of Na₂HPO₄ salt. tandfonline.com |
Green Chemistry Principles in Ethyl Phosphate Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsemanticscholar.org These principles are increasingly being applied to the synthesis of phosphate esters to enhance sustainability. nih.gov
A primary goal of green chemistry is to minimize or avoid the use of conventional organic solvents, which are often toxic, volatile, and contribute significantly to industrial waste. nih.gov Solvent-free synthesis, where reactions are conducted in the absence of a solvent or in alternative media like water, offers a safer and more environmentally friendly approach. nih.govresearchgate.net
Several solvent-free methods have been developed for phosphate ester synthesis. One approach involves carrying out reactions "neat" or in bulk, where one of the reactants acts as the solvent. researchgate.net For example, the enzymatic ROP of ethylene ethyl phosphate is often performed in bulk. researchgate.net Another technique utilizes microwave irradiation to accelerate reactions, often eliminating the need for a solvent and significantly reducing reaction times from hours to minutes. orientjchem.org The synthesis of trialkylphosphates from alcohols and phosphorus oxychloride can be effectively achieved under solvent-free microwave conditions. orientjchem.org Ultrasound-mediated synthesis is another energy-efficient, solvent-free method. The synthesis of α-hydroxyphosphonates from aldehydes and triethyl phosphate has been achieved with high yields in minutes using ultrasound and a potassium dihydrogen phosphate catalyst. ijrap.net
Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired final product. acs.orgnih.gov A higher atom economy signifies a more sustainable process with less waste generation. acs.orgum-palembang.ac.id
Percent Atom Economy = (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100%
Reaction types can be ranked by their inherent atom economy. Rearrangement and addition reactions are highly atom-economical as they, in principle, incorporate all reactant atoms into the product (100% atom economy). researchgate.net Substitution and elimination reactions are less atom-economical as they inherently generate byproducts. nih.gov
In the context of ethyl phosphate synthesis, a classic method like the reaction of an alcohol with phosphorus oxychloride generates hydrochloric acid as a byproduct, lowering the atom economy. orientjchem.org In contrast, a hypothetical addition reaction, if one could be designed, would be superior in this regard. Catalytic reactions are often preferred over stoichiometric ones because catalysts are used in small amounts and are not consumed, leading to less waste and higher atom economy. semanticscholar.orgacs.org The development of catalytic routes that minimize the use of protecting groups and stoichiometric reagents is a key goal for improving the atom economy of ethyl phosphate synthesis. semanticscholar.orgnih.gov
| Reaction Type | General Equation | Atom Economy | Example in Phosphate Synthesis |
| Addition | A + B → C | 100% (Ideal) | Phosphine-catalyzed [3 + 2] annulation for pyrroline (B1223166) synthesis. acs.org |
| Substitution | A-B + C → A-C + B | < 100% | Synthesis of trialkylphosphates from an alcohol and POCl₃, producing HCl byproduct. orientjchem.org |
| Rearrangement | A → B | 100% (Ideal) | Rearrangement of β-ethylmercaptoethyl diethyl thionophosphate to its thiophosphate isomer. researchgate.net |
The phosphate industry traditionally generates large volumes of waste, most notably phosphogypsum from the production of phosphoric acid. decachem.commdpi.com Minimizing this waste is a critical challenge for sustainability. decachem.com Key strategies for waste minimization include source reduction, recycling, and process modification. scribd.com
Source Reduction and Process Modification : This involves altering the production process to generate less waste. Replacing hazardous reagents with safer alternatives, such as using low-toxicity solvents or catalysts, can reduce the toxicity and volume of waste streams. decachem.comscribd.com Optimizing reaction pathways to improve atom economy directly contributes to waste reduction at the source. decachem.com
Recycling and Reuse : Waste streams from one process can become valuable inputs for another. Innovations in chemical processing now allow for the recovery of valuable phosphates from sources previously considered waste, such as sewage sludge ash. cefic.org A new technology developed by the startup SusPhos can refine this ash into high-quality phosphate products for fertilizers and other industrial applications, effectively closing the loop on phosphate use. cefic.org Similarly, byproducts from phosphate processing can be repurposed; for instance, contaminated solvents might be reused as cleaning agents in less sensitive applications. scribd.com This shift from a linear "take-make-dispose" model to a circular one is essential for a zero-waste future. cefic.org
Mechanistic Studies of Ethyl Phosphate Formation
Understanding the reaction mechanisms underlying the formation of ethyl phosphates is crucial for optimizing synthesis and controlling product outcomes. Kinetic studies often provide deep insights into these pathways.
The hydrolysis of mono-N-ethyl-o-toluidine phosphate, for example, has been studied across a range of pH values. tsijournals.com The reaction rate was found to increase up to pH 4.00, which is attributed to the hydrolysis proceeding via both mononegative and neutral species. tsijournals.com Above pH 4.00, the rate decreases due to the formation of inert dinegative species. tsijournals.com Such studies, which determine rate coefficients and analyze the effects of solvent and temperature, support a bimolecular nature for the hydrolysis, involving a P-N bond fission. tsijournals.com
In other systems, the formation of reactive intermediates is a key mechanistic feature. The fragmentation of 2-(dialkylamino)ethyl phosphate derivatives can proceed through different mechanisms depending on the substituents at the phosphorus atom. researchgate.net One proposed mechanism involves the formation of an aziridinium (B1262131) ion and a metaphosphate species as reactive intermediates. researchgate.net The transfer of an ethyl metaphosphate group from a phosphoramidate (B1195095) to ethanol has also been investigated through kinetic isotope effect studies, providing evidence for the intermediacy of ethyl metaphosphate in the reaction. acs.org
The aminolysis of aryl ethyl chlorophosphates with anilines has been studied kinetically and theoretically, suggesting a concerted mechanism. rsc.org This mechanism involves a partial frontside nucleophilic attack through a hydrogen-bonded, four-center-type transition state. rsc.org
Synthesis of Specific Ethyl Phosphate Derivatives
The synthesis of specific ethyl phosphate derivatives is often targeted for applications in biochemistry and materials science. These syntheses frequently involve multi-step procedures and the use of protecting groups.
One important class of derivatives is aminoacyl ethyl phosphates, which are functional analogs of the aminoacyl adenylates involved in protein biosynthesis. cdnsciencepub.comscholaris.ca These can be prepared by coupling an N-protected amino acid (e.g., N-t-Boc-amino acid) with a tetraalkylammonium salt of ethyl phosphate, using a coupling agent like dicyclohexylcarbodiimide (DCC). cdnsciencepub.comscholaris.ca The resulting N-protected aminoacyl ethyl phosphate can then be deprotected. These compounds are valuable for their potential use in peptide synthesis. scholaris.ca
Phosphate derivatives of natural products have also been synthesized to enhance properties like water solubility or biological activity. For example, phosphate derivatives of betulin (B1666924), a triterpenoid (B12794562) from birch bark, have been created. nih.gov The synthesis involves a two-step process: first, the hydroxyl group at the C28 position of betulin is phosphorylated using diethyl chlorophosphate to yield 28-diethoxyphosphorylbetulin. nih.gov This intermediate is then reacted with various acid anhydrides to attach carboxyacyl groups at the C3 position, resulting in the final derivatives. nih.gov
Photolabile or "caged" phosphate esters represent another class of specialized derivatives. These compounds, such as 1-(2-nitrophenyl)ethyl phosphate esters of nucleotide analogs, are designed to release the active phosphate-containing molecule upon exposure to light, allowing for precise spatial and temporal control in biological experiments. acs.org
Chemical Reactivity and Reaction Mechanisms of Phosphoric Acid, Ethyl Esters
Hydrolysis Pathways and Kinetics
Hydrolysis of phosphoric acid, ethyl esters involves the cleavage of the P-O-C linkage. This process can be catalyzed by acid or base, or it can proceed under neutral conditions, with each pathway exhibiting distinct mechanistic features and reaction rates.
The acid-catalyzed hydrolysis of ethyl phosphate (B84403) esters, particularly triethyl phosphate (TEP), has been a subject of detailed investigation. In pure water, TEP shows a low susceptibility to acid-catalyzed hydrolysis. nih.govechemi.com Studies have shown no significant increase in the hydrolysis rate of TEP in water even with the addition of sulfuric acid. echemi.comcdnsciencepub.comresearchgate.net
However, the mechanism becomes more apparent in mixed solvent systems. In a 35% dioxane-65% water mixture, the hydrolysis of TEP is catalyzed by perchloric acid. cdnsciencepub.comcdnsciencepub.com This reaction proceeds with carbon-oxygen (C-O) bond cleavage, which is characteristic of an AAL2 (acid-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism. cdnsciencepub.comcdnsciencepub.com The process involves the initial protonation of the phosphoryl oxygen, followed by a nucleophilic attack of a water molecule on the ethyl group's carbon atom. cdnsciencepub.com The activation parameters for this reaction in 0.904 M perchloric acid in dioxane-water have been determined, with an enthalpy of activation (ΔH) of 24.1 kcal/mol and an entropy of activation (ΔS) of -17 e.u. cdnsciencepub.comcdnsciencepub.com
For other related compounds, such as α-arylvinyl diethyl phosphates, the acid-catalyzed hydrolysis in the presence of HCl follows an ASE2 mechanism, which involves a rate-determining protonation on the carbon atom of the vinyl group. acs.org Intramolecular acid catalysis has also been observed in specialized systems, where a neighboring acidic group, like a dimethylammonium group, can accelerate the hydrolysis of a diethyl phosphate ester by nearly a million-fold. rsc.orgresearchgate.netrsc.org This enhanced reactivity is attributed to the partial protonation of the leaving group in the transition state. rsc.orgresearchgate.net
Table 1: Activation Parameters for Triethyl Phosphate Hydrolysis
| Condition | Solvent | ΔH* (kcal/mol) | ΔS* (e.u.) | Reference |
|---|---|---|---|---|
| Acid-Catalyzed (0.904 M HClO₄) | Dioxane-Water | 24.1 | -17 | cdnsciencepub.com, cdnsciencepub.com |
| Neutral | Water | 23.4 | -20 | cdnsciencepub.com, cdnsciencepub.com, researchgate.net |
The hydrolysis of ethyl phosphate esters under alkaline conditions generally proceeds via a nucleophilic attack of the hydroxide (B78521) ion on the phosphorus atom, consistent with an SN2(P) type mechanism. For dialkyl phosphates like dimethyl phosphate, the reaction in strongly alkaline solutions is first-order with respect to the hydroxide ion concentration but is exceedingly slow. rsc.org
Triethyl phosphate is significantly more reactive towards alkaline hydrolysis than it is in neutral or acidic solutions. rsc.org The alkaline hydrolysis of TEP is about 1500 times faster than that of its sulfur analog, triethyl phosphorotrithiolate. rsc.org The reaction is considered to be second-order, and kinetic studies have provided rate constants. echemi.comrsc.org For instance, second-order alkaline hydrolysis rate constants of 1.75 x 10⁻⁵ M⁻¹s⁻¹ at 27°C and 7.9 x 10⁻⁴ L/mol-min at 25°C have been reported for triethyl phosphate. echemi.com Hydrolysis does not become rapid until the pH reaches 10-11. echemi.com
Theoretical studies using density functional theory (DFT) on the alkaline hydrolysis of triethyl phosphate suggest an associative mechanism. researchgate.net These calculations indicate that the process occurs in two steps, with the second step being rate-determining due to a higher free energy barrier. researchgate.net
Under neutral conditions, the hydrolysis of triethyl phosphate (TEP) is a slow process. cdnsciencepub.comcdnsciencepub.com The reaction in pure water at 101°C proceeds with a rate constant of 8.35 x 10⁻⁶ s⁻¹. cdnsciencepub.comresearchgate.net Isotopic labeling studies using ¹⁸O have confirmed that this reaction occurs with carbon-oxygen (C-O) bond cleavage. cdnsciencepub.comcdnsciencepub.com These findings are consistent with a BAL2 (base-catalyzed, alkyl-oxygen cleavage, bimolecular) mechanism, where a water molecule acts as the nucleophile attacking the ethyl group. cdnsciencepub.comcdnsciencepub.com The activation parameters for the neutral hydrolysis in water are a ΔH* of 23.4 kcal/mol and a ΔS* of -20 e.u. cdnsciencepub.comresearchgate.net At 25°C, a neutral hydrolysis rate constant was measured as 2.4 x 10⁻¹⁰ s⁻¹. echemi.com
In contrast, the neutral hydrolysis of dimethyl phosphate is understood to proceed via two steps through an AN + DN mechanism, involving a pentacoordinate phosphorane intermediate. researchgate.net For diethyl phosphate, the hydrolysis product of TEP, its structure when bound to the active site of the enzyme phosphotriesterase (PTE) has been determined by X-ray diffraction, showing the product symmetrically bridging the two metal ions in the enzyme's active center. nih.govacs.orgnih.gov
Table 2: Hydrolysis Rate Constants (k) for Triethyl Phosphate
| Condition | Temperature (°C) | pH | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Neutral | 101 | ~7 | 8.35 x 10⁻⁶ s⁻¹ | cdnsciencepub.com, researchgate.net |
| Neutral | 25 | ~7 | 2.4 x 10⁻¹⁰ s⁻¹ | echemi.com |
| Alkaline | 101 | 8.9 | 0.95 x 10⁻⁵ s⁻¹ | echemi.com |
| Alkaline | 101 | 10.1 | 1.65 x 10⁻⁵ s⁻¹ | echemi.com |
| Alkaline (2nd Order) | 27 | - | 1.75 x 10⁻⁵ M⁻¹s⁻¹ | echemi.com |
The solvent system plays a critical role in the hydrolysis of ethyl phosphate esters. While acid catalysis of triethyl phosphate is not observed in pure water, it becomes significant in a 35% dioxane-65% water solvent mixture. cdnsciencepub.comcdnsciencepub.com This emergence of the acid-catalyzed pathway in the presence of an organic cosolvent is attributed to a combination of decreased water activity and enhanced proton activity. cdnsciencepub.com
The use of dipolar aprotic solvents can dramatically increase hydrolysis rates. For example, using over 95% aqueous dimethyl sulphoxide (DMSO) instead of water can cause a 10⁶ to 10⁷-fold increase in the hydrolysis rate of the p-nitrophenyl phosphate dianion. nih.gov This acceleration is ascribed to the desolvation of the phosphoryl group in the ground state. nih.gov However, the effect can be different for monoanions, where the rate of hydrolysis of p-nitrophenyl phosphate monoanion is slower in 80% DMSO compared to water. nih.gov
In the context of sol-gel synthesis using TEP, the amount of water as a solvent is crucial for complete hydrolysis to obtain well-crystallized hydroxyapatite. chemicalpapers.comresearchgate.net Studies have also utilized various other solvent mixtures for hydrolysis reactions, including acetone-water and methanol-water. mdpi.com
Computational methods, particularly Density Functional Theory (DFT), have provided significant insights into the hydrolysis mechanisms of ethyl phosphate esters. cdmf.org.brresearchgate.net Theoretical studies of triethyl phosphate (TEP) hydrolysis reveal that the reaction is very slow through its three successive stages. cdmf.org.brresearchgate.net These studies have shown that hydrolysis can proceed not only via the commonly assumed SN2 mechanism with inversion of configuration (SN2-I) but also through an SN2 mechanism with retention of configuration (SN2-R). cdmf.org.brresearchgate.net The SN2-I pathway was found to have faster kinetics for all three hydrolysis stages in both protonated and non-protonated solutions. cdmf.org.brresearchgate.net
DFT calculations have been used to determine the activation energy barriers for TEP hydrolysis. cdmf.org.brfapesp.br The activation free energy (ΔG‡) for the three stages of hydrolysis was found to be about 20 kcal·mol⁻¹. researchgate.netresearchgate.netcdmf.org.br The calculated reaction rates (k) for the first, second, and third hydrolysis reactions were 7.0 × 10⁻³ s⁻¹, 6.8 × 10⁻³ s⁻¹, and 3.5 × 10⁻³ s⁻¹, respectively. researchgate.netresearchgate.netcdmf.org.br These theoretical results support experimental observations that TEP hydrolysis is slow under acidic conditions. cdmf.org.br
For diethyl phosphate, DFT calculations have been employed to model its hydrolysis and to support a reaction mechanism where a bridging hydroxide acts as the direct nucleophile in enzyme-catalyzed reactions. nih.govacs.orgnih.gov Furthermore, benchmarking studies have evaluated the performance of various DFT functionals for modeling the hydrolysis of phosphodiester bonds, like in dimethyl phosphate, to improve the accuracy of future computational studies on related systems. acs.org
Transesterification Reactions with Various Alcohols
Transesterification is a key reaction for modifying phosphate esters. Diethyl phosphite (B83602) can undergo transesterification when treated with an alcohol. wikipedia.org For alcohols with high boiling points, the reaction can be driven to completion by removing the ethanol (B145695) byproduct. wikipedia.org (C₂H₅O)₂P(O)H + 2 ROH → (RO)₂P(O)H + 2 C₂H₅OH wikipedia.org
Studies on trimethyl phosphate show that transesterification with alcohols like ethanol and isopropanol (B130326) does not proceed without a catalyst even at elevated temperatures. iau.ir However, in the presence of a base catalyst such as sodium alkoxide, the reaction occurs at room temperature. iau.ir The reaction typically leads to a mixture of products, including mono-, di-, and trisubstituted esters. iau.ir Increasing the ratio of alcohol to the phosphate ester results in a faster conversion rate and the production of more highly substituted phosphates. iau.ir
Continuous flow methods have also been developed for the alcoholysis of dialkyl H-phosphonates, such as diethyl H-phosphonate, with various aliphatic alcohols. nih.gov These reactions can be fine-tuned by adjusting temperature and the excess of alcohol to favor either mixed esters or fully transesterified products. nih.gov
Phosphorylation Reactions in Organic Synthesis.researchgate.netrsc.org
Ethyl phosphates are versatile reagents in organic synthesis, primarily utilized for the introduction of a phosphate group onto various organic molecules, a process known as phosphorylation. This functionalization can dramatically alter the properties and reactivity of the parent molecule.
Phosphorylation of Alcohols
The phosphorylation of alcohols is a fundamental transformation in organic chemistry, yielding phosphate esters that are crucial in various applications. acs.org Ethyl phosphates serve as effective phosphorylating agents for this purpose. For instance, diethyl H-phosphite can be used to phosphorylate a wide range of alcohols, including allyl, propargyl, benzyl, and phenethyl alcohols, to furnish the corresponding phosphate esters in good to excellent yields. acs.org The reaction of an alcohol with a trivalent phosphoramidite (B1245037) reagent, followed by oxidation, is a common three-step method to produce phosphate monoesters. acs.org Another approach involves the use of pentavalent phosphoryl donors. acs.org
Lewis-acid catalysis provides an efficient pathway for the phosphorylation of alcohols. rsc.orgrsc.org For example, various dibenzyl alcohols can react with diethyl phosphite in the presence of a Lewis acid to produce phosphorylation products in excellent yields. rsc.org This method is also applicable to other heteroaromatic alcohols. rsc.org Amine-free phosphorylation of primary and secondary alcohols can be achieved using 4-methylpyridine (B42270) N-oxide and diethyl chlorophosphate, which is particularly useful for substrates sensitive to acids or bases. jst.go.jp
A one-pot synthesis of phosphate esters can be achieved by reacting an alcohol with dibenzyl hydrogen phosphate in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate. oup.com This method proceeds through the activation of the alcohol. oup.com
Phosphorylation of Amines
Ethyl phosphates are also employed in the phosphorylation of amines to form phosphoramidates. Diethyl H-phosphite can react with various primary and secondary amines, including cyclic aromatic secondary amines like indoline (B122111) and heterocyclic amines such as tryptamine, to produce the corresponding phosphoramidates in excellent yields. acs.org In the case of molecules containing both amine and alcohol functional groups, the more nucleophilic amine group is preferentially phosphorylated. acs.org
The reaction of amines with diethyl phosphite and triethyl orthoformate is a common method for preparing N-substituted aminomethylenebisphosphonic acids. nih.govnih.gov This three-component reaction can be manipulated by adjusting reaction conditions, such as the molar ratio of substrates, to favor the formation of either bisphosphonic acids or N-benzylaminobenzylphosphonic acids. nih.gov
Other methods for amine phosphorylation include the use of triethyl phosphite in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (4-DMAP) to facilitate the direct synthesis of aromatic amides from aromatic carboxylic acids and amines. lew.ro Additionally, the reaction of primary amines with trialkyl phosphites and carbon tetrachloride is an effective route to phosphoramidates. nih.gov
Phosphorylation of Carboxylic Acids
The phosphorylation of carboxylic acids using ethyl phosphates can lead to the formation of various organophosphorus compounds. A metal-free method allows for the bisphosphorylation of both aliphatic and aromatic carboxylic acids with P(O)-H compounds, such as diethyl phosphonate (B1237965), after in situ activation with Boc₂O. rsc.orgnih.gov This reaction produces phosphorus compounds containing a P-C-O-P motif. rsc.orgnih.gov
Triethyl phosphite can be used in the presence of diethyl azodicarboxylate to facilitate the esterification of carboxylic acids. For example, the reaction of benzoic acid with triethyl phosphite and diethyl azodicarboxylate yields ethyl benzoate (B1203000) in a nearly quantitative yield. oup.com Similarly, treating n-valeric acid with allyl diethyl phosphite and diethyl azodicarboxylate produces allyl valeriate. oup.com A combination of trimethyl phosphite and iodine can also be used to activate carboxylic acids for the amidation reaction. researchgate.net
Reactivity with Nucleophiles and Electrophiles.organic-chemistry.org
The phosphorus atom in ethyl phosphates is electrophilic and thus susceptible to attack by nucleophiles. The rate of nucleophilic substitution is influenced by the nature of the substituents on the phosphorus atom, the leaving group, and the nucleophile itself. ttu.ee
Ethyl phosphate diesters, such as 2,4-dinitrophenyl ethyl phosphate, exhibit significant rate enhancements when reacting with α-effect nucleophiles like the hydroperoxide anion and the hydroxylamine (B1172632) anion. semanticscholar.orgresearchgate.net The reactivity of these nucleophiles follows a Brønsted correlation. semanticscholar.orgresearchgate.net In some cases, nucleophilic attack can occur at other sites in the molecule. For instance, the reaction of 2,4-dinitrophenyl ethyl phosphate with hydroxylamine can lead to both SN2(P) and SNAr products. semanticscholar.org
Diethyl phosphite, a common ethyl phosphate derivative, exhibits versatile reactivity. It can be deprotonated by strong bases like Grignard reagents, and the resulting species can undergo further reactions, such as displacement of the ethoxy groups. wikipedia.org It can also add to unsaturated systems, like aldehydes, in a hydrophosphonylation reaction. wikipedia.org Furthermore, it undergoes transesterification with alcohols and can react with amines to displace the ethoxide group. wikipedia.org
Thermal Decomposition Pathways and Products.oup.comresearchgate.net
The thermal decomposition of ethyl phosphates has been studied under various conditions. The pyrolysis of triethyl phosphate (TEP) in a turbulent flow reactor between 706 and 854 K produces ethene, ethanol, diethyl phosphate, monoethyl phosphate, and orthophosphoric acid. tandfonline.com A multi-step decomposition mechanism involving parallel pathways that produce ethanol and ethene has been proposed. tandfonline.com
Computational studies have investigated the high-temperature pyrolysis of TEP, suggesting a decomposition pathway involving seven concerted elimination reactions. nih.govacs.org An alternative pathway involving H-abstraction, radical decomposition, and recombination reactions has also been considered. nih.govacs.org
The thermal decomposition of poly[diethyl 2-(methacryloyloxy)ethylphosphate] (PDMP) occurs in two stages. researchgate.net The initial stage involves the selective cleavage at the chain end and the phosphate ester side chain, leading to the evolution of triethyl phosphate at lower pyrolysis temperatures. researchgate.net At temperatures above 300 °C, random chain scission becomes the dominant mechanism, producing acetaldehyde (B116499) and water as major products. researchgate.net
Photochemical Transformations of Ethyl Phosphates.researchgate.net
Ethyl phosphates can undergo photochemical transformations, particularly under UV irradiation. Triethyl phosphate (TEP) does not absorb light at wavelengths greater than 290 nm and is therefore not expected to be susceptible to direct photolysis by sunlight. echemi.com However, it can be degraded in the atmosphere by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 7.0 hours. echemi.com
In the presence of photocatalysts like hematite (B75146) and goethite nanoparticles, TEP can be photodegraded under simulated solar light. acs.orgresearchgate.net The initial step is the displacement of an ethoxy group, yielding adsorbed diethyl phosphate (DEP) and an ethoxy intermediate. acs.orgresearchgate.net Further photodegradation leads to the formation of surface orthophosphate as the final product, with the ethoxy fragments being oxidized to carboxylates and carbonates. acs.orgresearchgate.net The presence of water and the resulting OH radicals can promote the photodegradation of TEP. acs.orgresearchgate.net
Advanced oxidation processes, such as UV/H₂O₂, can also be used to degrade organophosphate esters like TEP. scielo.br The UV irradiation of hydrogen peroxide generates hydroxyl radicals that can non-selectively react with and degrade the organic molecules. scielo.br
Redox Chemistry of Phosphoric Acid, Ethyl Esters
The redox chemistry of phosphoric acid, ethyl esters, encompasses a range of oxidation and reduction reactions that are influenced by the degree of esterification of the phosphate group. The presence of ethyl groups and the nature of the phosphorus center dictate the reactivity of these compounds towards various oxidizing and reducing agents. The following sections detail the specific redox reactions of triethyl, diethyl, and monoethyl phosphates.
Oxidation of Phosphoric Acid, Ethyl Esters
Triethyl Phosphate (TEP)
Triethyl phosphate (TEP) can undergo oxidation under specific conditions, often involving radical species. One notable method is the use of Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), which generates highly reactive hydroxyl radicals (•OH). The reaction of TEP with these radicals leads to its degradation. The process follows first-order kinetics with a reported reaction rate constant of 0.07 min⁻¹ under optimal conditions. High salinity can hinder the degradation of TEP, potentially due to the formation of iron-chloride complexes that scavenge the hydroxyl radicals.
Another avenue for the oxidation of TEP involves enzymatic pathways. In biological systems, liver microsomal enzymes can catalyze the oxidative dealkylation of phosphoric acid triesters. nih.gov This process is dependent on molecular oxygen and NADPH and involves the hydroxylation at the alpha-carbon atom of an ethyl group, which is subsequently removed as an aldehyde. nih.gov
Partial oxidation of organophosphates, including TEP, by strong oxidizing agents can lead to the release of toxic phosphorus oxides. noaa.gov
Diethyl Phosphate (DEP)
Information regarding the direct oxidation of the diethyl phosphate molecule is less specific in the available literature. However, related compounds and reactions provide insights into its potential reactivity. For instance, diethyl allyl phosphate can act as a hydrogen acceptor in palladium-catalyzed oxidations, facilitating the dehydrogenation of carbonyl compounds. organic-chemistry.org This suggests that the phosphate moiety can participate in redox processes.
Furthermore, the oxidation of the related compound, O,O-diethyl hydrogen dithiophosphate, to its polysulfides has been studied, indicating the susceptibility of similar diethyl phosphorus compounds to oxidation. acs.org In a general sense, diethyl phosphate can participate in redox reactions, with common oxidizing agents including hydrogen peroxide and potassium permanganate.
Monoethyl Phosphate (MEP)
Specific details on the oxidation of monoethyl phosphate are not extensively documented in the reviewed literature. However, general principles of organophosphate chemistry suggest that like other phosphate esters, it would be relatively stable to oxidation unless strong oxidizing agents or specific enzymatic systems are employed. The presence of two acidic hydroxyl groups would likely influence its reactivity in solution compared to the di- and tri-esters.
Reduction of Phosphoric Acid, Ethyl Esters
The reduction of phosphoric acid, ethyl esters, typically involves the conversion of the P(V) center to a lower oxidation state or the cleavage of the ester bonds.
Triethyl Phosphate (TEP)
The reduction of TEP has been demonstrated using strong reducing agents. One such method involves the use of sodium in liquid ammonia. nih.gov This reaction's kinetics have been studied, indicating a pathway for the chemical reduction of TEP.
Catalytic reduction of TEP has also been explored. Nickel-doped copper oxide (Ni-doped CuO) nanoparticles have been shown to be an efficient catalyst for the reduction of TEP under sunlight irradiation. In this process, a decrease in the concentration of TEP was observed, with a calculated reduction percentage of 79%.
It is also noted that organophosphates like TEP can react with strong reducing agents, such as hydrides, to form highly toxic and flammable phosphine (B1218219) gas. noaa.gov
Diethyl Phosphate (DEP)
In the presence of strong reducing agents like lithium aluminum hydride, diethyl phosphate can be reduced, potentially forming phosphine derivatives. This highlights the susceptibility of the phosphate group to reduction under potent reducing conditions.
Monoethyl Phosphate (MEP)
Specific studies on the reduction of monoethyl phosphate are scarce in the provided literature. Its reactivity would likely be influenced by its anionic state in solution, which could affect its interaction with reducing agents.
Electrochemical Redox Reactions
The electrochemical behavior of phosphoric acid, ethyl esters, provides further insight into their redox properties.
Electrochemical Oxidation
The anodic oxidation of related phosphite compounds has been investigated. For example, the electrochemical oxidation of diethyl acetyl phosphite in the presence of cyclohexene (B86901) has been studied. noaa.gov While not a direct oxidation of an ethyl phosphate, this indicates that electrochemical methods can initiate redox reactions in organophosphorus esters.
Electrochemical Reduction
The electrochemical reduction of organophosphorus compounds has been a subject of study. For instance, the electroreduction of tris(p-nitrophenyl) phosphate has been investigated, involving a two-electron transfer followed by cleavage of the oxygen-carbon bond. utexas.edu While this involves a different substituent, it demonstrates a potential mechanism for the electrochemical reduction of phosphate esters. A patent also mentions the suitability of ethyl phosphate and diethyl phosphate for use in electrolytes for the electrochemical reduction of organic compounds. google.com
The electrochemical window, which is the potential difference between the oxidation and reduction reactions, is a key property for electrolytes in batteries. mdpi.com Ethyl phosphate-based copolymers have been considered for use in polymer electrolytes for lithium batteries. mdpi.com
Data Tables
Table 1: Oxidation Reactions of Triethyl Phosphate (TEP)
| Oxidizing System | Reaction Conditions | Products | Kinetic Data/Observations | Reference(s) |
| Fenton's Reagent (H₂O₂/Fe²⁺) | pH 3.0, 120 min reaction | Degraded TEP | First-order kinetics, k = 0.07 min⁻¹ | |
| Liver Microsomal Enzymes | Presence of O₂ and NADPH | Aldehyde, Dealkylated phosphate | Oxidative dealkylation | nih.gov |
| Strong Oxidizing Agents | General | Phosphorus oxides | Partial oxidation | noaa.gov |
Table 2: Reduction Reactions of Triethyl Phosphate (TEP)
| Reducing System | Reaction Conditions | Products | Observations | Reference(s) |
| Sodium in Liquid Ammonia | N/A | Reduced TEP | Kinetic study performed | nih.gov |
| Ni-doped CuO Nanoparticles | Sunlight irradiation | Reduced TEP | 79% reduction | |
| Strong Reducing Agents (e.g., hydrides) | General | Phosphine gas | Formation of toxic, flammable gas | noaa.gov |
Table 3: Redox Reactions of Diethyl Phosphate (DEP) and Related Compounds
| Reaction Type | Reagents/System | Compound | Key Findings | Reference(s) |
| Oxidation | Palladium-catalyzed | Diethyl allyl phosphate | Acts as a hydrogen acceptor | organic-chemistry.org |
| Oxidation | H₂O₂, KMnO₄ | Diethyl phosphate | General oxidizing agents | |
| Reduction | Lithium aluminum hydride | Diethyl phosphate | Forms phosphine derivatives |
Applications and Industrial Significance of Phosphoric Acid, Ethyl Esters in Non Human Contexts
Role as Chemical Intermediates in Industrial Processes
Ethyl esters of phosphoric acid serve as crucial building blocks and reagents in the synthesis of a wide array of chemical products. Their reactivity and ability to introduce phosphorus-containing moieties make them indispensable in specialized chemical manufacturing.
Ethyl esters of phosphoric acid are valuable precursors in the synthesis of various organic and inorganic compounds. Their applications range from the production of other organophosphorus compounds to the formation of complex material structures.
One notable application of triethyl phosphate (B84403) is as a synthetic intermediate in the creation of mesoporous spheres of metal oxides and phosphates. atamanchemicals.comnih.gov These materials are of interest due to their high surface area and ordered pore structures, making them suitable for applications in catalysis, separation, and drug delivery.
Diethyl phosphite (B83602) is another key intermediate, widely used for generating a variety of organophosphorus compounds. wikipedia.org Its reactive P-H bond allows for addition reactions to unsaturated groups, a process known as hydrophosphonylation. wikipedia.org For instance, it can react with aldehydes in a manner similar to the Abramov reaction to form α-hydroxy phosphonates. wikipedia.org Furthermore, deprotonation of diethyl phosphite allows for P-alkylation, as seen in the Michaelis–Becker reaction, to form new carbon-phosphorus bonds. wikipedia.org
Diethyl chlorophosphate is a reactive intermediate used to convert alcohols into their corresponding diethylphosphate esters. wikipedia.org This transformation is a common strategy in organic synthesis for introducing a phosphate group into a molecule.
The versatility of these ethyl esters as precursors is summarized in the table below:
| Precursor | Product/Application | Significance |
| Triethyl phosphate | Mesoporous metal oxide and phosphate spheres | Synthesis of high-surface-area materials for catalysis and separation. atamanchemicals.comnih.gov |
| Diethyl phosphite | Various organophosphorus compounds (e.g., α-hydroxy phosphonates) | Building block for a wide range of phosphorus-containing molecules. wikipedia.org |
| Diethyl chlorophosphate | Diethylphosphate esters from alcohols | A standard method for phosphorylation in organic synthesis. wikipedia.org |
In the realm of material science, ethyl esters of phosphoric acid function as reagents that modify and enhance the properties of polymers and other materials.
Triethyl phosphate is utilized as a polymer resin modifier. wikipedia.org It can act as a viscosity reducer in plastic resins, which is particularly useful in polyester (B1180765) resins, allowing for high loadings of fillers like alumina trihydrate, a flame-retardant and smoke-suppressant filler. atamanchemicals.com It also serves as a strength agent for rubber and various plastics, including vinyl polymers and unsaturated polyesters. wikipedia.org
Furthermore, triethyl phosphate is employed as a catalyst in certain industrial processes, such as the synthesis of acetic anhydride (B1165640). wikipedia.org Its catalytic activity is also harnessed in olefin polymerization and xylene isomerization. chemicalbook.com
Utilization in Solvent Systems and Extraction Technologies
The polarity and miscibility of ethyl esters of phosphoric acid make them effective solvents and extractants in several industrial applications, from polymer processing to metallurgical separations.
Triethyl phosphate is recognized for its utility as a solvent, particularly for polar polymers. A significant application is its use as a solvent for cellulose (B213188) acetate (B1210297). wikipedia.orgsdaoxintong.com The solubility of cellulose acetate is dependent on its acetyl value, and TEP is a suitable solvent for this polymer, which has a narrower dissolution range compared to other cellulose derivatives. daicel.com
In addition to being a primary solvent, TEP can be used in mixed solvent systems. For instance, in the preparation of cellulose acetate solutions, acetone is a common solvent, but the solubility of cellulose acetate in it can be poor. google.comgoogle.com The use of co-solvents, including esters like TEP, can improve the dissolution process. google.com
Recently, triethyl phosphate has also been explored as a "green" solvent for solid-phase peptide synthesis (SPPS), offering a less toxic alternative to traditional solvents like dimethylformamide (DMF). researchgate.net Its low viscosity and ability to dissolve the necessary reagents make it a promising candidate in this field. researchgate.net
Organophosphorus compounds are widely employed as extractants in hydrometallurgical processes for the separation of metal ions, particularly rare earth elements (REEs). While di-(2-ethylhexyl)phosphoric acid (DEHPA) is a more commonly cited extractant in this context, the underlying principles of extraction are relevant to organophosphorus esters. scielo.br
The extraction of REEs from acidic solutions, such as those derived from leaching phosphate ores, is a critical step in their purification. researchgate.net Organophosphorus extractants like DEHPA function as liquid cation exchangers, where the metal ion in the aqueous phase is exchanged for a hydrogen ion from the extractant. scielo.br The efficiency of this extraction is highly dependent on the pH of the aqueous solution. scielo.br
For example, in the separation of light REEs from medium and heavy REEs in a hydrochloric acid medium, DEHPA has been shown to be effective. scielo.br The extraction process can be tailored to selectively separate different groups of REEs by controlling the process variables. researchgate.net While direct data on the use of simple ethyl esters of phosphoric acid for commercial-scale metal extraction is less common, the foundational chemistry of related organophosphorus compounds underscores their potential in this area.
Applications in Flame Retardancy (Mechanism-focused)
Triethyl phosphate is a well-established halogen-free flame retardant used in a variety of polymers, most notably in polyurethane and polyisocyanurate foams. atamanchemicals.comnih.gov Its effectiveness lies in its ability to act in both the condensed (solid) and gas phases of a fire, thereby interrupting the combustion cycle through multiple mechanisms.
Condensed-Phase Mechanism:
In the condensed phase, the primary action of TEP is to promote the formation of a stable char layer on the surface of the burning polymer. When exposed to the heat of a fire, TEP decomposes to form phosphoric acid and polyphosphoric acids. frontiersin.org These acidic species act as catalysts for the dehydration of the polymer, leading to the formation of a carbonaceous char. This char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame and restricts the flow of flammable volatile decomposition products to the fire. frontiersin.org
Gas-Phase Mechanism:
In the gas phase, the combustion process is a radical chain reaction involving highly reactive species such as hydrogen (H•) and hydroxyl (OH•) radicals. The flame-retardant action of TEP in the gas phase involves the release of phosphorus-containing radicals (e.g., PO•) upon its thermal decomposition. sdaoxintong.comnih.gov These phosphorus-containing radicals are effective scavengers of the H• and OH• radicals, converting them into less reactive species. frontiersin.org This "radical trap" mechanism interrupts the exothermic chain reactions that sustain the flame, leading to flame inhibition and extinguishment.
The dual-action mechanism of TEP is summarized below:
| Phase | Mechanism | Action |
| Condensed | Char formation | Decomposes to phosphoric acids, which catalyze the formation of an insulating carbonaceous layer. frontiersin.org |
| Gas | Radical scavenging | Releases phosphorus-containing radicals that quench flame-propagating H• and OH• radicals. sdaoxintong.comnih.govfrontiersin.org |
This multifaceted functionality makes triethyl phosphate an effective and widely used flame retardant in various industrial applications.
Gas Phase Inhibition Mechanisms
In the event of a fire, the ethyl esters of phosphoric acid can volatilize and decompose at high temperatures. researchgate.net This decomposition releases phosphorus-containing radical species into the gas phase. mdpi.comresearchgate.net These radicals, particularly species like PO•, are highly effective at scavenging the high-energy atomic hydrogen (H•) and hydroxyl (OH•) radicals that are essential for propagating the combustion chain reactions in a flame. bdmaee.netmdpi.com By interrupting this cycle, the flame's intensity is reduced, and its spread is inhibited. relicchemicals.in This gas-phase activity is a key aspect of their flame retardant properties. nih.govnih.gov The effectiveness of this inhibition can be measured by observing a decrease in the concentration of H• and •OH radicals in the presence of the phosphorus-based flame retardant. mdpi.com
Condensed Phase Char Formation
In the solid, or condensed phase, these phosphate esters act as acid precursors. mdpi.com When subjected to the heat of a fire, compounds like triethyl phosphate decompose to produce phosphoric acid derivatives. mdpi.combdmaee.net This acidic residue catalyzes the dehydration and crosslinking of the polymer matrix. mdpi.comresearchgate.net This process promotes the formation of a stable, insulating layer of carbonaceous char on the material's surface. nih.govbdmaee.netrelicchemicals.in
This char layer serves multiple protective functions:
It acts as a physical barrier, insulating the underlying polymer from the heat of the flame. mdpi.com
It limits the release of flammable volatile compounds from the polymer, which would otherwise fuel the fire. mdpi.comresearchgate.net
It reduces the amount of fuel available for combustion, thereby decreasing the heat release rate. mdpi.com
Role as Plasticizers in Polymer Science
Beyond their function as flame retardants, ethyl esters of phosphoric acid, notably triethyl phosphate (TEP), are widely utilized as plasticizers in the polymer industry. relicchemicals.inwikipedia.orgcanyoncomponents.com Plasticizers are additives that increase the flexibility, durability, and workability of a polymer. relicchemicals.in TEP is incorporated into various resins and plastics, such as unsaturated polyesters, cellulose acetate, and polyvinyl chloride (PVC), to modify their physical properties and improve processability. relicchemicals.inatamanchemicals.com
Compatibility with Polymer Matrices
The effectiveness of a plasticizer is highly dependent on its compatibility with the polymer matrix. Triethyl phosphate is known for its good compatibility with a wide range of gums and resins. atamanchemicals.com This miscibility allows it to be evenly dispersed throughout the polymer, preventing issues like phase separation or clumping. bdmaee.net Its compatibility has been demonstrated in several common polymer systems, where it contributes to both flame retardancy and plasticization.
| Polymer | TEP Loading (wt%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Char Yield (%) |
|---|---|---|---|---|
| Polycarbonate (PC) | 10 | 28 | V-1 | 18 |
| Polyamide 6 (PA6) | 15 | 31 | V-0 | 25 |
| Epoxy Resin | 20 | 34 | V-0 | 30 |
| Polyurethane (PU) | 12 | 26 | V-2 | 15 |
Note: LOI (Limiting Oxygen Index) indicates the minimum oxygen concentration required to support combustion; a higher value signifies better flame resistance. The UL-94 rating is a standard for flammability, with V-0 being the most desirable rating in this table.
Influence on Polymer Rheology
Rheology is the study of the flow of matter, and in polymer science, it is crucial for processing techniques like extrusion and injection molding. Phosphoric acid, ethyl esters can significantly influence the rheological properties of polymer melts. Triethyl phosphate, for instance, acts as an effective viscosity reducer in plastic resins. atamanchemicals.comatamanchemicals.com By lowering the melt viscosity, TEP improves the flow characteristics of the polymer, making it easier to process. bdmaee.net This effect is particularly beneficial in highly filled resin systems, such as those containing alumina trihydrate, where high filler loading can lead to an undesirable increase in viscosity. atamanchemicals.comeastman.com
| Percent Triethyl Phosphate in Resin | Viscosity (mPa·s) |
|---|---|
| 0 | ~450 |
| 2 | ~300 |
| 6 | ~150 |
| 12 | ~100 |
This reduction in viscosity allows for higher filler loadings without compromising the processability of the resin, enabling the production of materials with enhanced flame retardancy and other desired properties. eastman.com
Contributions to Lubricant Formulations and Performance
Organophosphate esters have a long history of use as additives in lubricant formulations, valued for their ability to enhance performance under demanding conditions. mdpi.com They are a key component in creating lubricants for applications ranging from automotive engines to industrial machinery and aircraft engines. mdpi.comwikipedia.org
Anti-Wear Additives
One of the primary functions of phosphoric acid, ethyl esters and other organophosphates in lubricants is to act as anti-wear additives. wikipedia.orgprecisionlubrication.com These additives are crucial for preventing direct metal-to-metal contact between moving parts, which can lead to friction, wear, and eventual component failure. rumanza.com
The mechanism of action involves a chemical reaction between the organophosphate additive and the metal surfaces under conditions of high pressure and heat generated by friction. precisionlubrication.comrumanza.com This reaction forms a protective, sacrificial layer on the metal, often referred to as a tribofilm. rumanza.comlubrication.expert This film is typically a glass-like polyphosphate layer that is more easily sheared than the underlying metal. precisionlubrication.comlubrication.expert By forming this durable, low-friction barrier, the additives keep the surfaces separated, significantly reducing wear and extending the operational life of the machinery. precisionlubrication.com
Extreme Pressure Agents
Ethyl esters of phosphoric acid are integral components in the formulation of lubricants, where they function as extreme pressure (EP) and anti-wear (AW) additives. lankem.comgoogleapis.com These additives are crucial in applications where metal surfaces are subjected to high pressures and loads, which can lead to friction, wear, and potential welding of the surfaces. sancolo.com The primary function of these phosphate esters is to create a protective film on the metal surfaces, preventing direct metal-to-metal contact under boundary lubrication conditions. patsnap.com
The mechanism of action involves a tribochemical reaction. Under the high temperatures and pressures generated at the contact points between moving metal parts, the phosphate ester additives decompose. patsnap.comgoogle.com The decomposition products then react with the metal surface, typically iron or steel, to form a sacrificial, low-shear-strength film. This film is often composed of iron phosphates or a glassy polyphosphate layer. patsnap.comgoogle.com This protective layer is more easily sheared than the base metal, thereby reducing friction and preventing catastrophic wear, scuffing, and seizure of the components. sancolo.comgoogle.com
Phosphorus-containing additives are effective over a temperature range of approximately 240°C to 900°C. sancolo.com Both trialkyl phosphates, such as triethyl phosphate and tributyl phosphate, and triaryl phosphates are utilized for their EP and AW properties. lankem.compatsnap.comhroc.in The effectiveness of these additives can be influenced by their chemical structure and the specific operating conditions. astm.org
Table 1: Mechanism of Action for Phosphate Esters as EP Additives
| Step | Description |
| Adsorption | Phosphate ester molecules are initially adsorbed onto the oxide layer of the metal surface. lankem.com |
| Tribochemical Reaction | High localized temperatures and pressures at asperity contacts cause the ester to decompose. patsnap.comgoogle.com |
| Film Formation | The reactive phosphorus compounds react with the metal surface to form a durable, protective film of metal phosphates (e.g., iron phosphate). lankem.comgoogle.com |
| Lubrication | This newly formed film has a low shear strength, reducing friction and preventing direct metal-to-metal contact and wear. sancolo.compatsnap.com |
Applications in Agricultural Chemistry as Synthetic Precursors
Ethyl esters of phosphoric acid are versatile and crucial building blocks in the synthesis of a wide array of agrochemicals, particularly organophosphorus pesticides. Their reactivity allows for the introduction of the essential phosphorus moiety into the final active molecule.
Intermediates for Organophosphorus Pesticide Synthesis
Triethyl phosphite and diethyl phosphite are two prominent ethyl esters of phosphoric acid that serve as key intermediates in the production of numerous insecticides and herbicides. sancolo.comhroc.ingoogle.com They are valued for their role in forming the phosphonate (B1237965) or phosphate ester linkages that are characteristic of this class of pesticides. googleapis.compatsnap.com
A primary chemical pathway for this synthesis is the Michaelis–Arbuzov reaction. patsnap.com In this reaction, a trialkyl phosphite, such as triethyl phosphite, reacts with an alkyl halide to form a dialkyl phosphonate. This reaction is a fundamental method for creating P-C bonds. patsnap.com
Examples of Pesticide Synthesis:
Chlorpyrifos: The synthesis of this widely used organophosphate insecticide involves O,O-diethyl phosphorochloridothioate. This precursor is prepared from diethyl phosphite. lankem.com The diethyl phosphite is reacted with sulfur and a chlorinating agent to produce the necessary intermediate which is then reacted with 3,5,6-trichloro-2-pyridinol to yield chlorpyrifos. lankem.comgoogle.com
Glyphosate: Certain synthetic routes for the herbicide glyphosate utilize diethyl phosphite as a starting material. purdue.edu For example, diethyl phosphite can be reacted with formaldehyde and glycine or its derivatives to produce glyphosate. purdue.edu
Other Pesticides: Triethyl phosphite is a precursor for various vinyl phosphate and phosphonate insecticides. google.com It reacts with α-halo carbonyl compounds in what is known as the Perkow reaction to form vinyl phosphates, a class of potent insecticides. williams.com.uy
Table 2: Ethyl Ester Precursors in Pesticide Synthesis
| Precursor Compound | Reaction Type | Resulting Pesticide Class | Example Pesticide |
| Triethyl Phosphite | Michaelis–Arbuzov Reaction | Phosphonates | Various Herbicides/Insecticides patsnap.com |
| Triethyl Phosphite | Perkow Reaction | Vinyl Phosphates | Insecticides williams.com.uy |
| Diethyl Phosphite | Multi-step synthesis | Phosphorothioates | Chlorpyrifos lankem.com |
| Diethyl Phosphite | Multi-step synthesis | Phosphonates | Glyphosate purdue.edu |
Adjuvants in Agrochemical Formulations
In addition to their role as synthetic building blocks, ethyl esters of phosphoric acid, particularly in the form of complex phosphate esters, are widely used as adjuvants in agrochemical formulations. Adjuvants are substances added to a pesticide formulation or tank mix to enhance the effectiveness of the active ingredient. Phosphate esters are a versatile class of anionic surfactants that can be tailored to provide a range of beneficial properties. lankem.comhroc.in
These adjuvants are typically produced by reacting an ethoxylated alcohol or phenol with a phosphorylating agent. lankem.com The resulting ethoxylated phosphate esters possess a unique combination of functions that improve the performance of pesticides. Their primary roles in formulations include:
Emulsifiers: They are used to create stable emulsions of oil-based pesticides in water (emulsifiable concentrates, EC) or water-in-oil emulsions. This is crucial for ensuring the uniform application of the pesticide. lankem.comhroc.in
Dispersants: In solid formulations like suspension concentrates (SC) and water-dispersible granules (WG), phosphate esters help to disperse the solid active ingredient particles in water and prevent them from settling or agglomerating. lankem.com
Wetting Agents: They reduce the surface tension of the spray droplets, allowing them to spread more effectively over the waxy surface of plant leaves, thereby increasing the contact area and absorption of the pesticide. sancolo.com
Compatibility Agents: Phosphate esters can improve the compatibility of different pesticides or of pesticides with liquid fertilizers in a tank mix, preventing separation or adverse reactions. lankem.comhroc.in
The use of phosphate ester adjuvants, such as those based on ethoxylated tallow amines or tristyrylphenol ethoxylates, has been shown to improve the bioefficacy of herbicides like glyphosate. google.com They enhance the uptake of the active ingredient by the target weed, leading to better performance.
Table 3: Functions of Phosphate Ester Adjuvants in Agrochemicals
| Function | Description | Example Application |
| Emulsification | Stabilizes mixtures of immiscible liquids (e.g., oil and water). | Emulsifiable Concentrate (EC) and Suspo-emulsion (SE) formulations. lankem.com |
| Dispersion | Prevents solid particles from settling in a liquid. | Suspension Concentrate (SC) and Water-dispersible Granule (WG) formulations. lankem.comhroc.in |
| Wetting | Reduces the surface tension of spray droplets for better coverage on leaves. | Foliar-applied herbicide and insecticide sprays. sancolo.com |
| Bio-efficacy Enhancement | Improves the uptake and effectiveness of the active ingredient. | Tank-mix adjuvant for herbicides like glyphosate. google.com |
| Compatibility | Allows for the stable mixing of pesticides and liquid fertilizers. | Complex tank mixes containing multiple active ingredients or nutrients. lankem.com |
Analytical Methodologies for the Detection and Quantification of Phosphoric Acid, Ethyl Esters
Chromatographic Techniques
Chromatography is a fundamental technique for separating mixtures, making it indispensable for the analysis of ethyl esters of phosphoric acid. Gas chromatography, high-performance liquid chromatography, and supercritical fluid chromatography are the most prominent methods utilized.
Gas Chromatography (GC) Applications
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the determination of volatile and semi-volatile organophosphate esters. chromatographyonline.comdrawellanalytical.com This technique is widely applied in environmental analysis for monitoring these compounds in samples such as water, soil, and sediment. ykcs.ac.cntandfonline.com
Sample preparation for GC analysis often involves an extraction step to isolate the analytes from the sample matrix. Common methods include solid-phase extraction (SPE) and accelerated solvent extraction (ASE). ykcs.ac.cntandfonline.com For instance, a method for analyzing OPEs in water samples utilizes magnetic solid-phase extraction (MSPE) with multi-walled carbon nanotubes, followed by GC-MS analysis. chromatographyonline.comchromatographyonline.com The choice of the stationary phase in the GC column is critical for achieving good separation. A common choice is a non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane phase. chromatographyonline.com
Detection is frequently accomplished using a mass spectrometer, which provides both quantification and structural information, or a nitrogen-phosphorus detector (NPD), which offers high selectivity for phosphorus-containing compounds. chromatographyonline.com GC-MS methods can achieve low limits of detection (LOD), often in the nanogram-per-liter (ng/L) to microgram-per-liter (µg/L) range for water samples and nanogram-per-gram (ng/g) for solid samples. ykcs.ac.cntandfonline.comchromatographyonline.com
Table 1: Performance of a GC-MS Method for Organophosphate Ester Analysis in Water chromatographyonline.com
| Compound | Linear Range (µg/L) | Limit of Detection (µg/L) | Recovery (%) |
|---|---|---|---|
| Tri-n-butyl phosphate (B84403) (TnBP) | 0.2 - 100 | 0.05 | 85.2 |
| Tris(2-chloroethyl) phosphate (TCEP) | 0.5 - 200 | 0.1 | 89.1 |
| Triphenyl phosphate (TPhP) | 0.1 - 50 | 0.038 | 82.5 |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC), especially when coupled with tandem mass spectrometry (LC-MS/MS), is well-suited for the analysis of less volatile and more polar organophosphate esters and their degradation products. nih.govmdpi.com This technique has been successfully applied to various matrices, including sediment and biological fluids. nih.govnih.gov
A key advantage of HPLC is its ability to analyze a wide range of compounds without the need for derivatization. Reversed-phase chromatography is a common separation mode, often using C18 columns. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid to improve ionization in the mass spectrometer. sielc.comrsc.org
LC-MS/MS provides excellent sensitivity and selectivity, allowing for the detection of trace levels of analytes. nih.gov For instance, a developed LC-MS/MS method for the comprehensive determination of twelve organophosphate triesters and their degradation products in sediment demonstrated the capability to analyze these compounds at low concentrations. nih.gov
Table 2: HPLC-MS/MS Method Parameters for OPE Analysis nih.gov
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/Water with formic acid |
| Detection | ESI-MS/MS |
| LODs (in human milk) | 0.2-22 pg/mL |
Supercritical Fluid Chromatography (SFC) for Complex Mixtures
Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. shimadzu.com SFC offers advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC. nih.gov It has been applied to the analysis of organophosphorus compounds, including pesticides. acs.org
SFC coupled with mass spectrometry (SFC-MS) can provide an alternative to LC-MS for the analysis of complex mixtures of pesticides. nih.gov The technique has shown promise in reducing matrix effects in complex samples like food matrices. nih.gov The use of different stationary phases and modifiers in the mobile phase allows for the optimization of separations for a wide range of analytes. soton.ac.uk
Spectroscopic Characterization Methods
Spectroscopic methods are invaluable for the structural elucidation and vibrational analysis of phosphoric acid, ethyl esters. Nuclear magnetic resonance, infrared, and Raman spectroscopy each provide unique and complementary information about the molecular structure and bonding of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules. For organophosphate esters, ³¹P NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. huji.ac.ilmdpi.com The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing valuable information about the structure of the ester. scielo.br
In a typical ³¹P NMR spectrum of an ethyl ester of phosphoric acid, the phosphorus signal will appear in a characteristic region. For example, the ³¹P chemical shift of triethyl phosphate is around -0.8 ppm. researchgate.net Coupling between the phosphorus nucleus and adjacent protons (¹H) on the ethyl groups can also be observed, providing further structural confirmation. One-bond ¹H-³¹P coupling constants are typically large. huji.ac.il
¹H and ¹³C NMR spectroscopy are also used to fully characterize the ethyl groups in the molecule. chemicalbook.com In the ¹H NMR spectrum of triethyl phosphate, a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons are observed due to coupling with each other.
Table 3: Typical NMR Data for Triethyl Phosphate
| Nucleus | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ³¹P | ~ -0.8 | Singlet (decoupled) |
| ¹H (-CH₂-) | ~ 4.1 | Quartet |
| ¹H (-CH₃) | ~ 1.3 | Triplet |
| ¹³C (-CH₂-) | ~ 64 | - |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. irdg.org These "molecular fingerprints" are useful for identifying functional groups and confirming the structure of organophosphate esters.
The IR spectrum of an ethyl phosphate ester will show characteristic absorption bands corresponding to the vibrations of different bonds. dtic.milnist.gov A strong band is typically observed for the P=O stretching vibration, usually in the region of 1250-1300 cm⁻¹. The P-O-C stretching vibrations give rise to strong bands in the 1000-1100 cm⁻¹ region. The C-H stretching and bending vibrations of the ethyl groups are also present in the spectrum. cdnsciencepub.com
Raman spectroscopy also provides information about these vibrational modes. irdg.org The P=S bond, if present in a thiophosphate ester, gives a characteristic Raman band between 600 and 700 cm⁻¹. irdg.org Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can be used for the trace detection of organophosphate pesticides. orientjchem.orgorientjchem.org
Table 4: Key IR Absorption Bands for Ethyl Phosphate Esters cdnsciencepub.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|
| P=O stretch | 1250 - 1300 |
| P-O-C stretch | 1000 - 1100 |
| C-H stretch (ethyl) | 2850 - 3000 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of phosphoric acid, ethyl esters. It provides precise molecular weight information and characteristic fragmentation patterns that serve as fingerprints for unequivocal identification.
For diethyl phosphate (DEP), mass spectrometric analysis reveals a molecular weight of 154.0395 Da. massbank.eu Under electron ionization (EI), the fragmentation of organophosphate esters is well-characterized. The study of various diethyl phosphonate (B1237965) derivatives shows common fragmentation pathways, including the loss of ethoxy, hydrogen, and ethyl radicals from the diethyl phosphite (B83602) ion radical (m/z 138), leading to fragment ions at m/z 93, 92, and 63, respectively. tandfonline.com In the analysis of O-diethyl phosphate attached to peptides, characteristic non-sequence fragment ions at m/z 216, 244, and 272, corresponding to the immonium ion of phosphotyrosine, O-monoethylphosphotyrosine, and O-diethylphosphotyrosine, respectively, are observed. chemguide.co.uk A GC-MS chromatogram for a spiked hair sample identified a quantification ion for derivatized DEP at m/z 258. mdpi.com
Monoethyl phosphate (MEP) has a molecular weight of 126.048 Da. chemspider.com While specific experimental mass spectra for MEP are not extensively detailed in the cited literature, its fragmentation can be inferred from the general principles of phosphate ester mass spectrometry. In negative-ion mode ESI-MS/MS, which is highly informative for phosphorylated compounds, fragmentation of a phosphate monoester would be expected to yield characteristic phosphate-derived ions. nih.gov For instance, signals corresponding to [PO3]⁻ (m/z 79) and [H2PO4]⁻ (m/z 97) are common markers for phosphopeptides and other organophosphates. nih.gov The fragmentation of alkyl OPFRs often produces a stable characteristic fragment ion of [H4PO4]⁺ at m/z 98.9847. mdpi.com
| Compound | Molecular Weight (Da) | Ionization Mode | Key Fragment Ions (m/z) | Notes |
|---|---|---|---|---|
| Diethyl Phosphate (DEP) | 154.0395 | EI | 93, 92, 63 | Fragments from diethyl phosphite ion radical (m/z 138) tandfonline.com |
| Diethyl Phosphate (DEP) | 154.0395 | ESI | 216, 244, 272 | Characteristic immonium ions for O-diethylphosphotyrosine and its fragments chemguide.co.uk |
| Diethyl Phosphate (DEP) | 154.0395 | EI | 258 | Quantification ion for derivatized DEP in GC-MS mdpi.com |
| Monoethyl Phosphate (MEP) | 126.048 | ESI (-) | 79 ([PO3]⁻), 97 ([H2PO4]⁻) | Expected characteristic phosphate-derived ions nih.gov |
Electrochemical Detection Strategies
Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of organophosphate compounds, often with the advantages of portability and cost-effectiveness. While direct electrochemical detection of non-electroactive species like simple ethyl phosphates is challenging, indirect methods and specialized sensor materials are being explored.
The primary strategy for the electrochemical detection of phosphates involves their reaction with molybdate (B1676688) in an acidic medium to form a Keggin-type polyoxometalate complex, (PMo₁₂O₄₀)³⁻. This complex is electrochemically active and can be reduced at an electrode surface, providing a quantifiable signal proportional to the phosphate concentration. This principle has been applied using various electrode materials, including boron-doped diamond and laser-scribed reduced graphene oxide, to achieve low detection limits for inorganic phosphate, in some cases reaching the nanomolar range. nih.govcolby.edu
For organophosphate esters, research has focused on biosensors that utilize enzymes or aptamers for selective recognition. For example, an aptamer-based sensor has been developed for diethyl thiophosphate (DETP) that demonstrates selectivity over the structurally similar diethyl phosphate (DEP). tandfonline.com The interaction of the target analyte with the aptamer on the electrode surface leads to a measurable change in the electrochemical signal, such as a change in impedance or voltammetric current. tandfonline.com Such systems highlight the potential for developing highly specific electrochemical sensors for individual organophosphate metabolites.
| Sensor Type | Target Analyte | Detection Principle | Linear Range | Limit of Detection (LOD) |
|---|---|---|---|---|
| Boron-Doped Diamond Electrode | Inorganic Phosphate | Formation of Molybdophosphate Complex | 0.02–3 mg/L | 0.004 mg/L nih.gov |
| Laser-Scribed Graphene Oxide Electrode | Inorganic Phosphate | Formation of Molybdophosphate Complex | 1 µM–1 mM | Not Specified colby.edu |
| Aptamer-Based Biosensor | Diethyl thiophosphate (DETP) | Aptamer Binding | 0.0001–10 µg/mL | 0.007 µg/mL tandfonline.com |
Hyphenated Techniques for Enhanced Analytical Specificity
To overcome the challenges of analyzing complex mixtures, chromatographic separation techniques are often coupled with mass spectrometry, providing a powerful two-dimensional analytical approach. These hyphenated techniques offer high specificity and sensitivity for the determination of phosphoric acid, ethyl esters.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, the high polarity and low volatility of mono- and diethyl phosphates necessitate a derivatization step to convert them into more amenable forms for GC analysis. A common approach involves esterification with reagents like pentafluorobenzyl bromide (PFBBr), which increases volatility and introduces an electrophoric group that enhances sensitivity in negative ion chemical ionization (NICI) mode. nih.gov
One validated GC-MS method for the estimation of diethyl phosphite utilized an HP-5 column with a temperature program, achieving a linearity range of 0.025-0.120 µg/mL. researchgate.net For the analysis of dialkylphosphate metabolites in urine, a method involving lyophilization, derivatization with PFBBr, and quantification by NICI-GC-MS/MS achieved detection limits as low as 0.1 µg L⁻¹ for DEP. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is exceptionally well-suited for the analysis of polar, non-volatile compounds like mono- and diethyl phosphates, as it often does not require derivatization. This technique has become the method of choice for biomonitoring studies.
LC-MS/MS methods have been developed for the simultaneous determination of various monoalkyl and dialkyl phosphates in human urine. wiley.com These methods typically employ reversed-phase or mixed-mode chromatography for separation, followed by electrospray ionization (ESI) in negative mode and detection using multiple reaction monitoring (MRM) for high specificity and sensitivity. A study analyzing 14 mono- and dialkyl phosphates in urine reported median concentrations in the µg/L range for diethyl phosphate. wiley.com For the analysis of organophosphate flame retardants, LC-MS/MS has been shown to have better selectivity in complex matrices compared to GC-MS. digitaloceanspaces.com
| Technique | Matrix | Derivatization | Limit of Detection (LOD) / Limit of Quantification (LOQ) |
|---|---|---|---|
| NICI-GC-MS/MS | Urine | Pentafluorobenzyl bromide (PFBBr) | LOD: 0.1 µg L⁻¹ nih.gov |
| GC-MS | Hair | Not specified | LOQ: 5.5 pg/mg mdpi.com |
| LC-MS/MS | Urine | None | Median concentrations in µg/L range reported wiley.com |
Sample Preparation and Derivatization Techniques for Complex Matrices
The analysis of phosphoric acid, ethyl esters in complex matrices such as urine, blood, soil, or food requires meticulous sample preparation to remove interfering substances and concentrate the analytes of interest. The choice of technique depends on the matrix, the analyte concentration, and the subsequent analytical method.
For aqueous samples, solid-phase extraction (SPE) is a widely used technique. Polymeric resins can be optimized to extract organophosphate analytes from large volumes of water, achieving low detection limits. For biological fluids like urine, automated SPE followed by derivatization has been successfully applied for the determination of dialkyl phosphate metabolites. massbank.eu
Liquid-liquid extraction (LLE) is another common technique. For the analysis of polar compounds in urine, LLE with solvents like acetonitrile-cyclohexane can be employed after acidic hydrolysis. mdpi.com
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide residue analysis in fruits and vegetables, has been adapted for a wide range of matrices and analytes, including organophosphate esters in milk. This method involves an extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using dispersive SPE with sorbents like primary secondary amine (PSA) to remove matrix components.
As mentioned previously, derivatization is often essential for GC-based analysis of polar analytes like mono- and diethyl phosphates. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to replace active hydrogens with a silyl (B83357) group, thereby increasing volatility and thermal stability. Alkylation, such as benzylation or esterification with pentafluorobenzyl bromide, is another effective strategy to prepare these compounds for GC-MS analysis. nih.gov
| Technique | Matrix Type | Target Analytes | Key Features and Findings |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Water, Urine | Organophosphates | Allows for concentration from large volumes; automated methods available. Recoveries >75% reported for pesticides in water. |
| QuEChERS | Milk, Fruits, Vegetables | Organophosphate Esters | Modified method for milk showed recoveries of 75-105%. Effective for reducing matrix effects. |
| Derivatization (Silylation) | General (for GC analysis) | Mono- and Dialkyl Phosphates | Increases volatility and thermal stability. Reagents include BSTFA. |
| Derivatization (Alkylation) | Urine (for GC analysis) | Dialkyl Phosphates | Pentafluorobenzyl bromide (PFBBr) is a common reagent, enhancing sensitivity in NICI-MS. nih.gov |
Environmental Considerations and Fate of Phosphoric Acid, Ethyl Esters
Environmental Distribution and Transport Mechanisms
The distribution and transport of triethyl phosphate (B84403) in the environment are largely influenced by its physicochemical properties. TEP is a colorless liquid that is miscible with water. Its relatively low vapor pressure and low octanol-water partition coefficient (log Pow) indicate a preference for the aqueous phase over air, soil, or sediment.
Due to its low vapor pressure of 39 Pa at 20 °C, triethyl phosphate does not have a strong tendency to volatilize from water to the atmosphere oecd.org. This characteristic suggests that TEP is likely to remain in the aquatic environment rather than being transported over long distances in the air. Minimal atmospheric release is expected during its production and processing due to the enclosed manufacturing processes and its low volatility oecd.org.
Given its miscibility with water and low adsorption to soil, triethyl phosphate has a high potential to leach through the soil and contaminate groundwater oecd.orgatamanchemicals.com. This mobility is a significant factor in its environmental distribution. In experiments comparing the transport of different phosphorus sources in low permeability soils, TEP was found to be delivered more efficiently and with less phosphorus loss than inorganic phosphate, resulting in a more uniform distribution nih.gov. This efficient transport underscores its potential to reach and persist in aquatic environments nih.gov.
Environmental Degradation Pathways
The persistence of triethyl phosphate in the environment is determined by both abiotic and biotic degradation processes. These pathways transform the parent compound into simpler, and often less harmful, substances.
Hydrolysis: The hydrolysis of triethyl phosphate is a significant abiotic degradation pathway. Theoretical studies using density functional theory (DFT) have shown that the hydrolysis of TEP in aqueous solution is a slow process that can occur via two different SN2 mechanisms: one with configuration inversion (SN2-I) and another with configuration retention (SN2-R), with the former having faster kinetics cdmf.org.br. The reaction proceeds in three stages, ultimately leading to the formation of phosphoric acid cdmf.org.br. The activation energy barrier for each stage of hydrolysis is approximately 20 kcal·mol-1 nih.gov. While stable in neutral solutions, its degradation can be influenced by pH oecd.org.
Photolysis: Photodegradation is another important abiotic process for TEP. Studies have shown that TEP can be degraded by solar light irradiation in the presence of nanoparticles like hematite (B75146) and goethite acs.org. This process is promoted by the presence of hydroxyl radicals, as evidenced by higher degradation rates on water-precovered surfaces acs.org. The photodegradation of TEP on these mineral surfaces leads to the formation of surface orthophosphate as the final product acs.org. The use of nano-TiO2 as a photocatalyst has also been shown to be effective, achieving over 99% decomposition of TEP in water under specific conditions wwjournal.ir.
| Degradation Process | Conditions | Key Findings |
| Hydrolysis | Aqueous solution (theoretical study) | Occurs via SN2-I and SN2-R mechanisms; SN2-I is faster. Proceeds in three stages to form phosphoric acid. Activation energy is ~20 kcal·mol-1 for each stage cdmf.org.brcdmf.org.brnih.gov. |
| Photolysis | Solar light irradiation with hematite and goethite nanoparticles | TEP is readily photodegraded to surface orthophosphate. The process is enhanced by hydroxyl radicals acs.org. |
| Photocatalysis | Nano-TiO2 catalyst in water | Over 99% decomposition of TEP was achieved at 30 mg/l TEP, 400 mg/l nanocatalyst, pH ~7, and 4 hours of exposure wwjournal.ir. |
Biotic Degradation Mechanisms (Microbial Metabolism)
Microbial activity plays a crucial role in the degradation of triethyl phosphate in the environment. TEP can serve as a source of phosphorus for microorganisms, leading to its biodegradation researchgate.netnih.gov.
Significant biodegradation of TEP has been observed in laboratory experiments using synthetic groundwater, with phosphate concentrations increasing steadily over time in live cultures, while no accumulation occurred in sterile controls researchgate.net. The microbial communities enriched by the addition of TEP included organisms from the families of Xanthomonadaceae, Crenotrichaceae, and Comamonadaceae researchgate.net.
The enzymatic hydrolysis of TEP is a key mechanism in its biodegradation. The addition of TEP to heavy-metal contaminated soil has been shown to increase the activity of soil acid-phosphatase while repressing alkaline phosphatase, indicating a stimulatory effect on the microbial population nih.gov. A bacterium identified as Burkholderia cepacia sp., isolated from this soil, demonstrated acid-phosphatase activity that was uninhibited by high concentrations of zinc nih.gov. This suggests that specific microbial enzymes are effective in breaking down TEP even in contaminated environments.
Aerobic biodegradation has been shown to be a highly effective method for treating industrial wastewater containing TEP, achieving a mineralization rate of approximately 98% nih.gov. However, high salinity can inhibit microbial growth and hinder this process nih.gov.
| Microbial Group/Enzyme | Environment/Condition | Research Finding |
| Xanthomonadaceae, Crenotrichaceae, Comamonadaceae | Synthetic groundwater | These bacterial families were enriched by the addition of TEP, indicating their role in its biodegradation researchgate.net. |
| Acid Phosphatase | Heavy-metal contaminated soil | TEP amendment increased the activity of acid phosphatase, suggesting its role in TEP hydrolysis nih.gov. |
| Burkholderia cepacia sp. | Heavy-metal contaminated soil | This bacterium expresses an acid-phosphatase capable of degrading TEP in the presence of high zinc concentrations nih.gov. |
| Aerobic Microorganisms | Industrial wastewater | Achieved ~98% mineralization of TEP, but performance was negatively affected by high salinity nih.gov. |
Bacterial Degradation Pathways
The microbial degradation of organophosphorus compounds, including ethyl esters of phosphoric acid, is a key process in their environmental detoxification. Bacteria play a significant role in this process, primarily through enzymatic hydrolysis. oup.com The initial and most critical step in the breakdown of these esters is the cleavage of the phosphoester bonds (P-O-alkyl and P-O-aryl). oup.com
Several bacterial species have been identified with the capability to degrade a range of organophosphorus compounds. While direct studies on "phosphoric acid, ethyl ester" as a sole compound are limited, research on structurally similar organophosphate pesticides provides valuable insights. For instance, Flavobacterium sp. was one of the first microorganisms identified to degrade organophosphorus compounds. oup.com Since then, numerous other bacteria have been isolated that can utilize these compounds as a source of phosphorus or carbon. imrpress.com
The primary enzymes involved in this degradation are hydrolases, such as phosphotriesterases and alkaline phosphatases. imrpress.com These enzymes catalyze the hydrolysis of the ester bonds, leading to the formation of less toxic metabolites. imrpress.com For example, the degradation of triethyl phosphate (TEP) is considered to be inherently biodegradable with industrial inoculum, showing 98% degradation after 28 days in one study. oecd.org
The general pathway for the bacterial degradation of a trialkyl phosphate like triethyl phosphate would involve the sequential hydrolysis of the ethyl groups, leading to the formation of diethyl phosphate (DEP), then monoethyl phosphate, and finally inorganic phosphate, which can be assimilated by the bacteria.
Table 1: Bacterial Genera Involved in Organophosphate Degradation
| Bacterial Genus | Role in Degradation |
| Pseudomonas | Capable of utilizing various organophosphates as a carbon or phosphorus source. researchgate.net |
| Flavobacterium | One of the first identified bacteria with organophosphate-degrading capabilities. oup.com |
| Ochrobactrum | Strains have been shown to utilize organophosphonates as a sole phosphorus source. researchgate.net |
| Agrobacterium | Known to be involved in the degradation of organophosphorus compounds. researchgate.net |
| Klebsiella | Certain species can degrade organophosphonates. researchgate.net |
Fungal Degradation Processes
Fungi are also crucial in the breakdown of organophosphate esters in the environment. imrpress.com Several fungal species have been isolated and shown to utilize these compounds as a source of phosphorus. nih.gov Fungi such as Aspergillus, Penicillium, and Fusarium have demonstrated the ability to degrade various organophosphate pesticides. nih.gov
The enzymatic machinery in fungi responsible for this degradation includes phosphatases that can hydrolyze the ester bonds of these compounds. nih.gov For instance, Aspergillus sydowii and Aspergillus flavus produce phosphatases that efficiently hydrolyze organophosphate pesticides. nih.gov The degradation process often involves the fungus using the organophosphate as a source of phosphorus for its growth. nih.gov
Studies on specific ethyl esters of phosphoric acid are part of the broader research into organophosphate degradation. For example, some fungi can degrade profenfos, a phosphoric acid derivative, with the degradation rate influenced by factors like incubation period and initial concentration. walshmedicalmedia.com The efficiency of fungal degradation can be significant, with some strains capable of degrading 70-80% of the parent organophosphorus molecule within 21 days. researchgate.net
Table 2: Fungal Genera with Organophosphate Degradation Capabilities
| Fungal Genus | Role in Degradation |
| Aspergillus | Species like A. flavus, A. fumigatus, A. niger, and A. sydowii can utilize organophosphates. nih.gov |
| Penicillium | Penicillium chrysogenum has been isolated from pesticide-treated environments. nih.gov |
| Fusarium | Fusarium oxysporum can utilize certain organophosphates as a phosphorus source. nih.gov |
| Trichoderma | Trichoderma harzianum has been investigated for its ability to degrade organophosphorus insecticides. walshmedicalmedia.comresearchgate.net |
| Rhizopus | Rhizopus nodosus has shown the capacity to metabolize organophosphorus insecticides. researchgate.net |
Persistence and Bioaccumulation Potential in Ecosystems
The persistence of phosphoric acid, ethyl esters in the environment is a key factor in determining their potential for long-term ecological impact. While some organophosphate esters are considered to be less persistent than older classes of pollutants like organochlorine pesticides, their continuous release into the environment can lead to pseudo-persistence. oup.comnih.gov
Triethyl phosphate (TEP), for example, is not readily biodegradable under standard screening tests but is considered inherently biodegradable with adapted industrial inoculum. oecd.org Its hydrolytic degradation is slow, with a half-life estimated to be between five and ten years under environmental conditions. oecd.org In the atmosphere, however, photochemical-oxidative degradation is much faster, with a half-life of 7 to 8.8 hours. oecd.org
The bioaccumulation potential of ethyl phosphates is generally considered to be low. oecd.org This is largely due to their relatively low octanol-water partition coefficient (log Pow). For TEP, the log Pow is 1.11, and its measured bioconcentration factors (BCFs) are less than 1.3, indicating a low tendency for bioaccumulation in organisms. oecd.org Due to its miscibility with water and low log Pow, TEP is not expected to adsorb significantly to sediment or soil, but it can leach through the soil, potentially contaminating groundwater. oecd.org
However, the situation can be more complex for other organophosphate esters, some of which have a stronger tendency to bind to particulate matter and accumulate in sediments. nih.gov The bioaccumulation of organophosphate esters can also be observed in plants, which can absorb them from the soil and potentially release them into the atmosphere. researchgate.net
Monitoring and Assessment of Ethyl Phosphates in Environmental Compartments
Monitoring the levels of ethyl phosphates in various environmental compartments is essential for assessing the extent of contamination and potential risks. These compounds have been detected in surface water, wastewater, soil, and even in the atmosphere. nih.govtandfonline.comrivm.nl
Analytical methods for monitoring ethyl phosphates often involve techniques like gas chromatography and high-performance liquid chromatography. researchgate.net In wastewater treatment plants, for instance, the concentration of triethyl phosphate (TEP) has been measured in both influent and effluent. tandfonline.com Interestingly, in some cases, the concentration of TEP in the effluent was higher than in the influent, suggesting potential formation from the degradation of other organophosphate esters or release from equipment within the treatment plant. tandfonline.com
Monitoring studies have also been conducted to assess the long-term stability and bioavailability of phosphorus compounds used for the remediation of other pollutants, such as lead, in contaminated soils. nih.gov This highlights the dual role that phosphate compounds can play in environmental management.
Advanced Studies and Theoretical Investigations on Phosphoric Acid, Ethyl Esters
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling serve as powerful tools for investigating the properties and reactivity of phosphoric acid, ethyl esters at an atomic level. These theoretical methods provide insights that are often complementary to experimental data, allowing for a detailed exploration of electronic structures, molecular interactions, and reaction mechanisms.
Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules like ethyl phosphate (B84403). DFT is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density. This approach is computationally more feasible than traditional wave-function-based methods, making it suitable for larger systems.
In practice, DFT calculations are often performed to optimize molecular geometries, calculate harmonic vibrational frequencies, and determine zero-point energies (ZPE). For instance, theoretical studies on the hydrolysis of triethyl phosphate have employed the wB97XD functional with the 6-311G** basis set to compute these properties for reactants, transition states, and products. Such calculations are fundamental to understanding the stability and electronic nature of the molecule.
Table 1: Calculated Gas Phase Properties for Ethyl Dihydrogen Phosphate
| Property | Method | Value (kJ/mol) |
|---|---|---|
| Zero-Point Energy (ZPE) | G2 | 274.4 |
| Zero-Point Energy (ZPE) | G3 | 274.4 |
| Zero-Point Energy (ZPE) | G4 | 274.4 |
| Zero-Point Energy (ZPE) | CBS-QB3 | 274.4 |
| Zero-Point Energy (ZPE) | W1BD | 274.4 |
| Zero-Point Energy (ZPE) | W1U | 274.4 |
| Zero-Point Energy (ZPE) | B3LYP/aug-cc-pVTZ | 274.4 |
This interactive table is based on data from computational chemistry databases.
DFT is also used to establish correlations between the molecular structure and vibrational spectra of phosphate groups. Calculations using the B3LYP functional have shown that the frequencies of the terminal P–O bond stretching vibrations correlate well with the bond lengths of the phosphate group, providing a bridge between theoretical structure and experimental spectroscopic data.
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a detailed picture of intermolecular interactions. These simulations model the motion of atoms and molecules over time by solving Newton's equations of motion, allowing for the investigation of processes like solvation and complex formation.
In the context of phosphate esters, MD simulations can elucidate the nature of interactions with surrounding molecules, such as water or cations. Simulations of phosphates in aqueous environments reveal the dominant role of van der Waals and electrostatic interactions in their binding characteristics. For example, MD studies on DNA-polycation complexes show that charged amine groups primarily interact with the DNA phosphate groups through both direct contact (hydrogen bonds) and secondary, water-mediated interactions.
Furthermore, multiscale quantum mechanics/molecular mechanics (QM/MM) methods are used to simulate complex systems, such as the interaction of organic phosphates with mineral surfaces. These simulations have demonstrated the importance of water, showing that multiple proton transfers and hydrogen bonds occur between the phosphate-mineral complex and the surrounding solvent molecules.
Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions involving ethyl phosphate esters. These calculations can map the entire potential energy surface of a reaction, identifying the structures of reactants, products, and crucial transition states.
A prominent example is the study of the hydrolysis of triethyl phosphate (TEP). DFT calculations have been used to investigate the reaction under various conditions. These studies have shown that the hydrolysis can proceed through different mechanisms, including both an SN2 mechanism with configuration inversion (SN2-I) and one with configuration retention (SN2-R).
To validate the calculated reaction pathways, the Intrinsic Reaction Coordinate (IRC) method is used. This technique verifies that the identified transition state structure correctly connects the reactant and product states on the potential energy surface. By analyzing the energy profiles, researchers can determine activation barriers and reaction energies, which are critical for understanding the kinetics of the process. For the hydrolysis of TEP, calculations have revealed that the SN2-I pathway has faster kinetics than the SN2-R pathway.
Table 2: Computational Methods for Studying TEP Hydrolysis
| Technique | Application |
|---|---|
| Density Functional Theory (DFT) | Optimization of geometries, calculation of frequencies and zero-point energies. |
| Intrinsic Reaction Coordinate (IRC) | Verification of the connection between transition states and reactants/products. |
| Polarizable Continuum Model (PCM) | Simulation of solvent effects on the reaction pathway. |
| Transition State Theory | Calculation of reaction rate constants. |
This interactive table summarizes common computational techniques used in reaction pathway analysis.
Structure-Reactivity Relationships
The reactivity of phosphoric acid, ethyl esters is intricately linked to their molecular structure. Structure-reactivity relationships are often explored by systematically varying substituents on the phosphate ester and observing the resulting changes in reaction rates.
For a series of dialkyl substituted-phenyl phosphate esters, the rates of nucleophilic attack at the phosphorus center are sensitive to changes in both the attacking nucleophile and the nature of the leaving group. These relationships can be quantified using linear free-energy relationship equations. The sensitivity of the reaction rate to the leaving group's stability is found to be lower for more basic nucleophiles.
These observations have led to the proposal of a two-step reaction mechanism for many nucleophilic substitution reactions of phosphate triesters, which involves a quinquecovalent addition intermediate. However, depending on the relative basicity of the nucleophile and the leaving group, the mechanism can shift from direct nucleophilic attack to general base catalysis of hydrolysis.
Intermolecular Interactions and Solvation Effects
The chemical behavior of ethyl phosphate is profoundly influenced by its interactions with the surrounding solvent molecules. These solvation effects can alter the stability of the ground and transition states of a reaction, thereby affecting both reaction rates and mechanisms.
Solvent effects are broadly categorized into:
Non-specific effects: Arising from the bulk properties of the solvent, such as polarity and dielectric constant.
Specific effects: Involving direct solute-solvent interactions, such as hydrogen bonding and ion-dipole forces.
The hydrolysis of phosphate esters is highly sensitive to the solvent environment. For example, the hydrolysis rate of the p-nitrophenyl phosphate dianion increases by a factor of 10⁶ to 10⁷ when the solvent is changed from water to >95% aqueous dimethyl sulfoxide (B87167) (DMSO). This acceleration is consistent with a desolvation-induced weakening of the P-O ester bond in the ground state. However, this effect is not universal; the hydrolysis of simple phenyl and methyl phosphates is actually slowed under similar conditions, indicating a complex interplay between the substrate and the solvent.
Computational studies combining MD simulations and DFT are crucial for understanding these interactions at a molecular level. Such studies reveal that the vibrational properties of the phosphate group are highly sensitive to its conformation and interactions with the aqueous environment. To accurately model these systems and achieve good agreement with experimental data, it is often necessary to include explicit solvent molecules in the calculations rather than relying solely on continuum solvent models.
Spectroscopic Probing of Molecular Dynamics
Spectroscopic techniques provide a powerful means to probe the dynamic behavior of molecules like ethyl phosphate in real-time. By combining experimental spectroscopy with theoretical calculations, a detailed understanding of molecular motions, energy transfer, and intermolecular interactions can be achieved.
Vibrational spectroscopy is particularly useful for studying the phosphate group. The vibrational properties of the phosphate moiety are sensitive to its conformation and its interactions with the local environment, such as hydrogen bonding with water molecules. Correlations have been established between the structural parameters of the phosphate group (e.g., P-O bond lengths) and its characteristic vibrational frequencies using DFT calculations.
Advanced techniques like phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy can be used to analyze the dynamics of phosphate head groups over a wide range of timescales. By measuring relaxation times, it is possible to characterize different classes of motion, including:
Intramolecular motions: Fast rotations around the bonds linking the phosphate group to the rest of the molecule.
Intermolecular motions: Slower rotations and fluctuations of the entire molecule.
Collective motions: Very slow viscoelastic modes, or "order director fluctuations."
These experimental approaches, when paired with MD simulations and DFT calculations, provide a comprehensive picture of the molecular dynamics, linking atomic-scale structural changes to observable spectroscopic signatures. Recent studies have also used Nuclear Magnetic Resonance (NMR) to show that phosphate-containing molecules can form dynamic, spectroscopically "dark" assemblies in aqueous solutions, driven by the partial dehydration of the phosphate groups.
Emerging Research Directions and Future Prospects for Phosphoric Acid, Ethyl Esters
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry is increasingly focusing on green and sustainable manufacturing processes, and the synthesis of ethyl phosphates is no exception. Traditional methods often rely on harsh reagents and produce significant waste. To address this, researchers are exploring biocatalytic and eco-friendly chemical strategies.
Biocatalytic and Enzymatic Synthesis:
Biocatalysis is at the forefront of sustainable synthesis, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. This approach minimizes the need for protecting groups and reduces waste, aligning with the principles of green chemistry. Enzymes such as kinases and phosphatases are being investigated for their ability to catalyze phosphorylation and dephosphorylation reactions, respectively, offering a direct and efficient route to specific ethyl phosphate (B84403) esters.
Key advantages of biocatalytic methods include:
High Selectivity: Enzymes can distinguish between different functional groups, leading to the desired product with high purity.
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at moderate temperatures and pH, reducing energy consumption.
Reduced Waste: The high selectivity of enzymes minimizes the formation of byproducts.
Eco-Friendly Chemical Synthesis:
In parallel with biocatalysis, new chemical methods are being developed that are more environmentally benign. These include:
Electrochemical Synthesis: This technique uses electricity to drive chemical reactions, often avoiding the need for harsh oxidizing or reducing agents.
Photocatalysis: Utilizing visible light to catalyze reactions offers an energy-efficient and sustainable alternative to traditional thermal methods.
Use of Greener Reagents: Researchers are replacing hazardous chemicals like phosphoryl chloride with safer alternatives such as phosphorus pentoxide (P₂O₅) for the phosphorylation of ethanol (B145695). This method has been shown to be a more atom-economic approach for producing mixtures of ethyl phosphates.
Table 1: Comparison of Synthetic Routes for Ethyl Phosphates
| Synthesis Route | Advantages | Disadvantages |
|---|---|---|
| Traditional Chemical Synthesis | Well-established, high yield | Harsh reagents, significant waste, low atom economy |
| Biocatalytic/Enzymatic Synthesis | High selectivity, mild conditions, reduced waste | Enzyme cost and stability can be a concern |
| Eco-Friendly Chemical Synthesis | Reduced use of hazardous materials, energy efficient | May require specialized equipment (e.g., photoreactors) |
Exploration of New Catalytic Systems for Phosphate Ester Transformations
The transformation of phosphate esters, particularly their hydrolysis, is a critical process in both biological systems and industrial applications. Research is focused on developing novel catalysts that can efficiently cleave the stable P-O bond in ethyl phosphates under specific conditions.
Heterogeneous Catalysis:
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of separation and reusability. Recent advancements include:
Metal-Ion Containing Systems: Solid supports functionalized with metal ions are being designed to mimic the active sites of metalloenzymes that hydrolyze phosphate esters. These systems can be tailored for specific substrates and reaction conditions.
Inorganic Nanoparticles: Iron oxide nanoparticles have demonstrated the ability to catalyze the hydrolysis of phosphate esters, acting as inorganic biocatalysts. Their high surface area and unique electronic properties contribute to their catalytic activity.
Homogeneous and Organocatalysis:
In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, new organocatalysts are being explored. These small organic molecules can effectively catalyze phosphate ester transformations without the need for metal ions, which can be a source of environmental concern. Chiral phosphoric acids, for instance, have shown promise in catalyzing asymmetric reactions involving phosphate esters.
Biomimetic Catalysis:
Drawing inspiration from nature, scientists are developing synthetic catalysts that mimic the function of enzymes like alkaline phosphatase. These biomimetic systems often incorporate features of the enzyme's active site to achieve high efficiency and selectivity in phosphate ester hydrolysis.
Advanced Material Science Applications
Ethyl esters of phosphoric acid and their derivatives are finding a growing number of applications in material science, contributing to the development of advanced materials with enhanced properties.
Flame Retardants:
A significant application of diethyl phosphate derivatives is as halogen-free flame retardants in a variety of polymers. Aluminum diethyl phosphinate, for example, is used to impart flame resistance to materials such as polyamide 6 (PA6) and polybutylene terephthalate (B1205515) (PBT). These compounds function in both the condensed phase by promoting charring and in the gas phase by inhibiting combustion reactions. The drive to replace halogenated flame retardants due to environmental and health concerns has spurred research and development in this area.
Plasticizers and Polymer Modifiers:
Triethyl phosphate (TEP) is utilized as a plasticizer for polymers like polyvinyl chloride (PVC) and unsaturated polyesters, improving their flexibility and durability. It also acts as a resin modifier, enhancing the properties of various polymer formulations.
Battery Technology:
The burgeoning field of lithium-ion batteries has created new opportunities for organophosphate esters. Triethyl phosphate and other ethyl phosphate derivatives are being investigated as additives in battery electrolytes. researchgate.net Their role is to improve the safety and performance of the batteries, for instance, by enhancing thermal stability and reducing flammability. researchgate.net The degradation of the conducting salt, LiPF₆, can lead to the formation of various organophosphates, and understanding these processes is crucial for improving battery longevity.
Biomedical Polymers:
Polymers containing ethyl phosphate moieties in their structure are being developed for a range of biomedical applications. For example, poly(ethyl ethylene (B1197577) phosphate) is a key component in the synthesis of polymersomes, which are artificial vesicles with potential uses in drug delivery and as nanoreactors. The biocompatibility and biodegradability of these phosphorus-containing polymers make them attractive candidates for tissue engineering and other therapeutic applications.
Other Applications:
Bioactive Glasses: Triethyl phosphate is a precursor in the sol-gel synthesis of bioactive glasses, which are materials used for bone regeneration and tissue repair.
Thermo-set Resins: Glycerol phosphoric acid ethyl ester has been incorporated into thermo-set resin compositions for applications such as brake pads.
Innovative Analytical Strategies for Environmental Monitoring
The widespread use of organophosphate esters, including ethyl derivatives, as flame retardants and plasticizers has led to their presence in various environmental compartments. Consequently, the development of sensitive and reliable analytical methods for their detection and monitoring is of paramount importance.
Established Chromatographic Methods:
The standard techniques for the analysis of ethyl phosphates in environmental samples such as water, soil, and air are based on chromatography coupled with mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and widely used method for the analysis of volatile and semi-volatile organophosphate esters.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly suitable for the analysis of more polar and less volatile organophosphates, including some of the degradation products of ethyl phosphates.
Sample preparation for these methods often involves solid-phase extraction (SPE) to concentrate the analytes from the environmental matrix and remove interfering substances.
Emerging Sensor Technologies:
While chromatographic methods are highly reliable, they can be time-consuming and require sophisticated laboratory equipment. As a result, there is a growing interest in the development of rapid, portable, and cost-effective sensors for on-site environmental monitoring.
Biosensors: These devices utilize a biological recognition element, such as an enzyme or an aptamer, coupled to a transducer to generate a measurable signal in the presence of the target analyte. Aptamer-based sensors, which use short single-stranded DNA or RNA molecules that can bind to specific targets, are being explored for the detection of organophosphate metabolites.
Chemical Sensors: These sensors employ a chemical recognition element to interact with the analyte. For example, composite optical waveguide sensors have been developed for the detection of organophosphorus compounds.
Table 2: Analytical Techniques for Ethyl Phosphate Monitoring
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| GC-MS | Separation by gas chromatography, detection by mass spectrometry | High sensitivity and selectivity, well-established | Requires derivatization for some compounds, not suitable for non-volatile compounds |
| LC-MS | Separation by liquid chromatography, detection by mass spectrometry | Suitable for a wide range of polarities, high sensitivity | Matrix effects can be a challenge |
| Biosensors | Biological recognition element with a transducer | High specificity, potential for portability and real-time monitoring | Stability of biological components can be a concern |
| Chemical Sensors | Chemical recognition element with a transducer | Potential for low cost and portability | Selectivity can be a challenge |
Computational Design of Functional Ethyl Phosphate Derivatives
Computational chemistry and molecular modeling are becoming indispensable tools in the design and development of new molecules with specific properties. In the context of ethyl phosphates, these in silico methods are being used to accelerate the discovery of novel functional derivatives.
Molecular Dynamics (MD) Simulations:
MD simulations allow researchers to study the behavior of molecules and materials at the atomic level over time. This technique can be used to:
Predict the physical properties of new ethyl phosphate derivatives, such as viscosity and diffusion coefficients.
Investigate the interactions between ethyl phosphates and other molecules, for example, their binding to enzymes or their behavior in a polymer matrix.
Understand the mechanisms of degradation and transformation of ethyl phosphates in different environments.
Quantum Chemical Methods:
Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. These methods are employed to:
Calculate the energies of different molecular conformations and reaction pathways, helping to elucidate reaction mechanisms.
Predict spectroscopic properties, which can aid in the identification and characterization of new compounds.
Determine the reactivity of different sites within a molecule, guiding the design of new synthetic strategies.
Quantitative Structure-Property Relationship (QSPR):
QSPR models are statistical models that relate the chemical structure of a molecule to its physical, chemical, or biological properties. By developing QSPR models for ethyl phosphates, researchers can:
Predict the properties of a large number of virtual compounds without the need for their synthesis and experimental testing.
Identify the key structural features that are responsible for a particular property, such as flame retardancy or biodegradability.
Screen virtual libraries of compounds to identify promising candidates for further investigation.
Through the synergistic use of these computational techniques, scientists can rationally design new ethyl phosphate derivatives with improved performance, enhanced safety profiles, and greater environmental sustainability.
Integration into Circular Economy Models
The principles of a circular economy, which aim to eliminate waste and promote the continual use of resources, are gaining traction in the chemical industry. For phosphoric acid, ethyl esters, this involves developing strategies for their recovery, recycling, and reuse, particularly from products where they are used in large quantities, such as flame retardants and battery electrolytes.
Recycling of Phosphorus from Waste Streams:
Phosphorus is a finite resource, and its recovery from waste streams is crucial for long-term sustainability. Research is underway to develop efficient methods for extracting phosphorus from various sources, including:
End-of-life products: Developing processes to recover phosphorus from flame-retarded polymers and spent lithium-ion batteries is a key area of research.
Wastewater: Phosphate esters and their degradation products can be present in industrial and municipal wastewater. Technologies are being developed to capture and recycle this phosphorus.
Design for Recyclability:
A key aspect of the circular economy is designing products with their end-of-life in mind. For materials containing ethyl phosphates, this could involve:
Developing polymer formulations from which flame retardants can be more easily extracted and recovered.
Designing batteries that can be more readily disassembled to allow for the recovery of valuable components, including the electrolyte and its additives.
Bio-based Feedstocks:
The synthesis of ethyl phosphates from renewable, bio-based feedstocks is another important strategy for integrating them into a circular economy. This reduces the reliance on fossil fuels and creates a more sustainable lifecycle for these compounds.
By embracing these circular economy principles, the chemical industry can ensure that the benefits of using phosphoric acid, ethyl esters are realized in a way that is both economically and environmentally sustainable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
